molecular formula C18H21NO B291335 N-(pentan-2-yl)biphenyl-4-carboxamide

N-(pentan-2-yl)biphenyl-4-carboxamide

Katalognummer: B291335
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: ANZIWDKRGKXGOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(pentan-2-yl)biphenyl-4-carboxamide is a synthetic organic compound belonging to the class of carboxamides. Its molecular structure, featuring a biphenyl core linked to a pentan-2-yl group via a carboxamide bridge, makes it a candidate for investigation in various pharmaceutical and chemical research areas . Carboxamide derivatives are frequently explored in medicinal chemistry for their potential as kinase inhibitors or for modulating other biologically relevant targets . For instance, structurally similar compounds, such as quinolinecarboxamides, have been developed as potent inhibitors for the treatment of abnormal cell growth . The biphenyl moiety is a common pharmacophore in drug discovery, often contributing to a molecule's ability to bind to protein receptors . As a research chemical, this compound is valuable for probing structure-activity relationships (SAR), optimizing lead compounds, and studying metabolic pathways . It is supplied strictly for laboratory and research applications. Not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C18H21NO

Molekulargewicht

267.4 g/mol

IUPAC-Name

N-pentan-2-yl-4-phenylbenzamide

InChI

InChI=1S/C18H21NO/c1-3-7-14(2)19-18(20)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3,(H,19,20)

InChI-Schlüssel

ANZIWDKRGKXGOQ-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Kanonische SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(pentan-2-yl)biphenyl-4-carboxamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and unique physicochemical properties.[1][2] This technical guide provides a comprehensive overview of a specific derivative, N-(pentan-2-yl)biphenyl-4-carboxamide, a molecule of interest for its potential applications in drug discovery and development. While experimental data for this exact compound is not extensively available in public literature, this guide will leverage data from closely related analogues and established chemical principles to provide a detailed profile.

This document will cover the chemical structure, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential biological significance. The information is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.

Chemical Structure and Identification

N-(pentan-2-yl)biphenyl-4-carboxamide is an organic compound featuring a biphenyl core linked to a pentan-2-yl group via an amide linkage.

  • IUPAC Name: N-(pentan-2-yl)biphenyl-4-carboxamide

  • Molecular Formula: C₁₈H₂₁NO[3]

  • Molecular Weight: 267.37 g/mol [3]

  • SMILES: CCCC(C)NC(=O)c1ccc(cc1)c2ccccc2[3]

  • Compound ID: Y030-3754 (Chemdiv)[3]

The structure consists of a biphenyl-4-carboxylic acid moiety where the carboxylic acid is converted to a secondary amide with pentan-2-amine. The presence of a chiral center on the pentan-2-yl group means this compound can exist as two enantiomers, (R)-N-(pentan-2-yl)biphenyl-4-carboxamide and (S)-N-(pentan-2-yl)biphenyl-4-carboxamide.

Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point (°C) 145 - 155Estimated based on similar N-alkyl biphenyl carboxamides. The exact value will depend on the crystalline form and enantiomeric purity.
Boiling Point (°C) > 400High boiling point is expected due to the molecular weight and polar amide group.
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in non-polar solvents like hexane. Insoluble in water.The amide group provides some polarity, but the large hydrophobic biphenyl and pentyl groups dominate.
LogP ~4.5The high octanol-water partition coefficient indicates significant lipophilicity.

Synthesis Protocol

The synthesis of N-(pentan-2-yl)biphenyl-4-carboxamide can be achieved through a standard amidation reaction between biphenyl-4-carbonyl chloride and pentan-2-amine. This is a robust and widely used method for forming amide bonds.

Synthesis Workflow

AnalyticalWorkflow cluster_synthesis Synthesis & Purification Crude_Product Crude Product Pure_Compound Purified Compound Crude_Product->Pure_Compound Chromatography / Recrystallization NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (ESI-MS) Pure_Compound->MS IR Infrared Spectroscopy (FT-IR) Pure_Compound->IR Purity Purity Assessment (HPLC, Elemental Analysis) Pure_Compound->Purity Final_Data Confirmed Structure & Purity InvestigationFramework cluster_screening Initial Biological Screening cluster_optimization Lead Optimization cluster_development Preclinical Development Start N-(pentan-2-yl)biphenyl-4-carboxamide PAF_Assay PAF Receptor Binding Assay Start->PAF_Assay Antifungal_Assay Antifungal Susceptibility Testing Start->Antifungal_Assay General_Screen Broad Target Screening Start->General_Screen SAR_Studies Structure-Activity Relationship (SAR) Studies PAF_Assay->SAR_Studies Antifungal_Assay->SAR_Studies General_Screen->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Models ADME_Tox->In_Vivo_Efficacy Safety_Pharmacology Safety Pharmacology In_Vivo_Efficacy->Safety_Pharmacology

Sources

Biphenyl-4-carboxamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl-4-carboxamide moiety represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a unique combination of structural rigidity, hydrophobic bulk, and directional hydrogen-bonding capability. This guide analyzes the scaffold's application across three critical therapeutic axes: TRPV1 antagonism (Neuropathic Pain) , P2X7 receptor blockade (Inflammation) , and DHODH inhibition (Oncology) . We provide a validated synthetic workflow, structure-activity relationship (SAR) insights, and mechanistic visualizations to support lead optimization campaigns.

Structural Biology & Pharmacophore Analysis[1][2]

The biphenyl-4-carboxamide scaffold functions as a molecular anchor. Its efficacy is governed by three specific structural determinants:

  • The Biphenyl "Twist": The bond connecting the two phenyl rings allows for rotation, but steric clash between ortho-hydrogens (or substituents) induces a non-planar conformation (dihedral angle ~44° in solution). This "twist" is critical for fitting into hydrophobic pockets (e.g., the hydrophobic channel of TRPV1) without incurring high entropic penalties.

  • The Amide Linker: The C4-carboxamide acts as a rigid linker and a dipole. The carbonyl oxygen serves as a hydrogen bond acceptor (HBA), while the amide nitrogen (N-H) serves as a hydrogen bond donor (HBD). This directional bonding is often essential for orienting the biphenyl tail within the active site.

  • Lipophilic Extension: The distal phenyl ring provides significant lipophilic surface area, engaging in

    
    -
    
    
    
    stacking or Van der Waals interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the target protein.

Therapeutic Applications & Case Studies

TRPV1 Antagonists: The Case of ASP8370

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key integrator of pain signals. Biphenyl-4-carboxamides have emerged as potent antagonists by stabilizing the channel's closed state.

  • Compound: ASP8370 ((R)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide).[1]

  • Mechanism: ASP8370 blocks the pore region, preventing Ca²⁺ influx.

  • SAR Insight: The addition of a polar solubilizing group (methylpyrrolidine) at the ortho-position of the proximal phenyl ring not only improves oral bioavailability but also locks the biphenyl conformation, enhancing potency.

P2X7 Receptor Antagonists: Inflammation Control

The P2X7 receptor, an ATP-gated ion channel, drives the release of IL-1


.[2] Antagonists containing the biphenyl-4-carboxamide motif, such as AZ11645373 , have shown efficacy in chronic pain models.
  • Key Interaction: The amide carbonyl interacts with polar residues near the ATP-binding pocket, while the biphenyl tail occupies an allosteric hydrophobic pocket, preventing the conformational change required for pore dilation.

DHODH Inhibitors: Oncology

Dihydroorotate dehydrogenase (DHODH) is essential for de novo pyrimidine synthesis.[3][4] Biphenyl-4-ylcarbamoyl thiophene derivatives act as bioisosteres to Brequinar.

  • Mechanism: These compounds bind in the ubiquinone channel. The biphenyl moiety mimics the lipophilic tail of ubiquinone, while the carboxylic acid (often on a heterocycle linked to the amide) interacts with Arg136.

Visualizing the P2X7 Signaling Pathway

The following diagram illustrates the mechanistic intervention of biphenyl-4-carboxamide antagonists within the P2X7 inflammatory cascade.

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Gated Ion Channel) ATP->P2X7 Activates Ca_Influx Ca++ Influx / K+ Efflux P2X7->Ca_Influx Pore Dilation Antagonist Biphenyl-4-carboxamide Antagonist (e.g., AZ11645373) Antagonist->P2X7 Blocks (Allosteric) NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Triggers Assembly Caspase Caspase-1 Cleavage NLRP3->Caspase Activates ProIL1 Pro-IL-1β Caspase->ProIL1 Processes IL1 Mature IL-1β Release ProIL1->IL1 Maturation Inflammation Chronic Pain & Inflammation IL1->Inflammation Drives Pathology

Figure 1: Mechanism of action for P2X7 antagonists preventing the NLRP3/IL-1


 inflammatory cascade.[5]

Synthetic Methodology: Validated Protocol

The synthesis of biphenyl-4-carboxamides typically employs a convergent strategy: Suzuki-Miyaura Cross-Coupling followed by Amide Bond Formation . This modular approach allows for rapid diversification of both the biphenyl core and the amide "head" group.

Retrosynthetic Analysis & Workflow

Synthesis_Workflow ArylHalide Aryl Halide (R1-Ph-Br) Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 ArylHalide->Suzuki BoronicAcid Boronic Acid (R2-Ph-B(OH)2) BoronicAcid->Suzuki Amine Amine (R3-NH2) Coupling Amide Coupling HATU / DIPEA Amine->Coupling BiphenylEster Biphenyl Ester Intermediate Suzuki->BiphenylEster Hydrolysis LiOH Hydrolysis BiphenylEster->Hydrolysis Acid Biphenyl Carboxylic Acid Hydrolysis->Acid Acid->Coupling Final Biphenyl-4-carboxamide Product Coupling->Final

Figure 2: Convergent synthetic pathway for biphenyl-4-carboxamide library generation.

Detailed Experimental Protocol

Standard Operating Procedure for Library Synthesis (Scale: 1.0 mmol)

Step 1: Suzuki-Miyaura Coupling
  • Reagents: Charge a microwave vial with 4-bromobenzoate (1.0 eq), substituted phenylboronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add degassed 1,4-dioxane/water (4:1 v/v, 10 mL).

  • Reaction: Seal and heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over

    
     and concentrate.
    
  • Validation: Verify intermediate via LC-MS (Target mass M+1).

Step 2: Ester Hydrolysis
  • Reaction: Dissolve the biphenyl ester in THF/MeOH/Water (3:1:1). Add LiOH (5.0 eq). Stir at RT for 12 hours.

  • Workup: Acidify to pH 3 with 1N HCl. The precipitate is the carboxylic acid. Filter and dry.

Step 3: Amide Coupling (HATU Method)
  • Activation: Dissolve biphenyl-4-carboxylic acid (1.0 eq) in dry DMF (5 mL/mmol). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to form the active ester.

  • Coupling: Add the requisite amine (R-NH2, 1.1 eq). Stir at RT for 2-12 hours.[6]

  • Purification: Dilute with EtOAc, wash with saturated

    
     (to remove byproducts) and 1N HCl. Purify via flash chromatography (Hexane/EtOAc gradient).
    
  • Final QC:

    
    -NMR (DMSO-
    
    
    
    ) must show amide doublet (8.0-9.0 ppm) and biphenyl aromatic signals.

Biological Activity Data Summary

The following table summarizes potency data for key biphenyl-4-carboxamide derivatives across different targets, illustrating the scaffold's versatility.

TargetCompound IDR-Group (Amide)Biphenyl SubstitutionIC50 / KiTherapeutic Indication
TRPV1 ASP8370Tetrahydroquinoline2'-methylpyrrolidineIC50: 16 nMNeuropathic Pain [1]
P2X7 AZ11645373Thiazolidine-2,4-dione3'-nitroIC50: 10 nMRheumatoid Arthritis [2]
DHODH Cmpd 4 (Ref [3])Thiophene-carboxylate3',5'-dimethylIC50: 7.2 nMAML (Leukemia) [3]
Hsp90 Novobiocin AnalogSugar mimic3'-methoxyIC50: ~500 nMCancer [4]

References

  • Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 2018. Link

  • Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function. British Journal of Pharmacology, 2006. Link

  • Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold. Journal of Medicinal Chemistry, 2022. Link

  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Bioorganic & Medicinal Chemistry, 2014. Link

  • Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006.[7] Link

Sources

Molecular weight and formula of N-(pentan-2-yl)biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary[1]

N-(pentan-2-yl)biphenyl-4-carboxamide is a lipophilic amide scaffold frequently utilized in medicinal chemistry libraries (e.g., ChemDiv, PubChem) as a structural probe for G-Protein Coupled Receptors (GPCRs) and kinase inhibition.[1][2] Its structure combines a rigid biphenyl core with a flexible, branched alkyl chain, making it an ideal candidate for exploring hydrophobic pockets in protein targets such as the Angiotensin II receptor (


) or Cannabinoid receptors (

).[1][2]
Core Chemical Identity[1][2][3]
PropertyValue
IUPAC Name N-(pentan-2-yl)[1,1'-biphenyl]-4-carboxamide
Molecular Formula

Molecular Weight 267.37 g/mol
Monoisotopic Mass 267.1623 Da
CAS Registry Not widely assigned; see ChemDiv ID Y030-3754
SMILES CCCC(C)NC(=O)c1ccc(cc1)c1ccccc1
LogP (Predicted) ~4.41 (Highly Lipophilic)
PSA (Polar Surface Area) ~29.1

Part 2: Structural Analysis & Physicochemical Logic[1][2]

The Biphenyl Core (Pharmacophore A)

The biphenyl moiety (


) provides a rigid, planar aromatic system.[1][2] In drug design, this acts as a "privileged structure" capable of 

stacking interactions with aromatic residues (Phenylalanine, Tyrosine, Tryptophan) within a receptor's binding site.[1][2]
  • Mechanistic Insight: The 4-position substitution creates a linear vector, extending the molecule deep into hydrophobic channels.[1][2]

The Carboxamide Linker (The H-Bond Switch)

The amide bond (


) serves as the critical hydrogen bond donor/acceptor pair.[1][2]
  • Donor: The N-H proton can donate a hydrogen bond to backbone carbonyls or side-chain carboxylates (e.g., Asp, Glu).[1][2]

  • Acceptor: The Carbonyl oxygen accepts hydrogen bonds from residues like Serine or Threonine.[1][2]

  • Conformation: Due to resonance (

    
    ), the amide bond exhibits partial double-bond character, restricting rotation and enforcing a trans-configuration that dictates the spatial orientation of the pentyl tail relative to the biphenyl head.[1][2]
    
The Pentan-2-yl Tail (The Hydrophobic Anchor)

The aliphatic side chain is branched at the C2 position (chiral center).[1][2]

  • Chirality: The molecule possesses one stereocenter.[1][2] Unless stereoselective synthesis is employed, it exists as a racemic mixture (R/S).[1][2]

  • Function: This group increases lipophilicity (LogP > 4), facilitating membrane permeability and Van der Waals interactions with hydrophobic pockets.[1][2]

Part 3: Synthesis Protocol (Self-Validating)

Objective: Synthesize N-(pentan-2-yl)biphenyl-4-carboxamide via direct amidation. Scale: 1.0 mmol pilot scale.

Reaction Logic

The most robust route utilizes the activation of commercially available 4-biphenylcarboxylic acid followed by nucleophilic attack by 2-aminopentane .[1][2] We employ HATU as the coupling agent to minimize racemization and maximize yield.[2]

Reagents
  • 4-Biphenylcarboxylic acid (1.0 eq, 198.22 mg)[1][2]

  • 2-Aminopentane (1.1 eq, 130 µL)

  • HATU (1.1 eq, 418 mg) - Activator[1][2]

  • DIPEA (Diisopropylethylamine) (2.0 eq, 350 µL) - Base[1][2]

  • DMF (Dimethylformamide) - Solvent (Anhydrous)[1][2]

Step-by-Step Methodology
  • Activation Phase:

    • Dissolve 4-biphenylcarboxylic acid (1.0 mmol) in 5 mL anhydrous DMF under an inert atmosphere (

      
       or Ar).
      
    • Add DIPEA (2.0 mmol) and stir for 5 minutes to deprotonate the carboxylic acid.

    • Add HATU (1.1 mmol).[1][2] The solution should turn slightly yellow.[1][2] Stir for 15 minutes at Room Temperature (RT) to form the activated O-acyl(tetramethyl)uronium ester.[1][2]

  • Coupling Phase:

    • Add 2-aminopentane (1.1 mmol) dropwise.[1][2]

    • Observation Check: A mild exotherm may occur.[1][2]

    • Stir the reaction mixture at RT for 4–6 hours.

    • TLC Monitor: Check consumption of starting acid (Mobile phase: 30% EtOAc in Hexanes).[1][2] The product will have a higher

      
       than the acid.[1][2]
      
  • Work-up & Purification:

    • Dilute reaction with 30 mL Ethyl Acetate.[1][2]

    • Wash 1: 1M HCl (2 x 15 mL) – Removes unreacted amine and DIPEA.[1][2]

    • Wash 2: Saturated

      
       (2 x 15 mL) – Removes unreacted acid and HATU byproducts.[1][2]
      
    • Wash 3: Brine (1 x 15 mL) – Drying step.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.[1][2]
      
    • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Biphenylcarboxylic Acid Activation Activation: + HATU / DIPEA (Forms Active Ester) Start->Activation DMF, RT, 15 min Coupling Coupling: + 2-Aminopentane (Nucleophilic Attack) Activation->Coupling Add Amine, 4-6 hrs Workup Workup: Acid/Base Wash (Remove Byproducts) Coupling->Workup EtOAc Extraction Product Final Product: N-(pentan-2-yl)biphenyl-4-carboxamide Workup->Product Flash Chromatography

Figure 1: HATU-mediated amide coupling workflow for high-yield synthesis.

Part 4: Analytical Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.

Proton NMR ( -NMR, 400 MHz, )
  • Amide Proton:

    
     6.0–6.5 ppm (Broad doublet, 
    
    
    
    ).[1][2] Diagnostic signal.
  • Aromatic Region (Biphenyl):

    • 
       7.85 ppm (d, 2H, ortho to carbonyl).[1][2]
      
    • 
       7.65 ppm (d, 2H, meta to carbonyl).[1][2]
      
    • 
       7.35–7.50 ppm (m, 5H, phenyl ring B).[1][2]
      
  • Chiral Center (Methine):

    
     4.15–4.25 ppm (m, 1H, 
    
    
    
    ).[1][2]
  • Aliphatic Chain:

    • 
       1.4–1.6 ppm (m, 4H, 
      
      
      
      ).[1][2]
    • 
       1.25 ppm (d, 3H, doublet from methyl group on chiral center).[1][2]
      
    • 
       0.95 ppm (t, 3H, terminal methyl).[1][2]
      
Mass Spectrometry (ESI-MS)[1][2][6]
  • Mode: Positive Ion Mode (

    
    ).
    
  • Target Ion:

    
    
    
  • Calculated m/z: 268.17[1][2]

  • Acceptance Criteria: Observed mass must be

    
     Da.[1][2]
    

Part 5: Research Applications & Context

Medicinal Chemistry Utility

This molecule serves as a versatile Lipophilic Amide Scaffold .[2]

  • CB1/CB2 Receptor Ligands: The structure mimics the "head-linker-tail" topology of synthetic cannabinoids (e.g., SDB-005 analogs).[1][2] The biphenyl group replaces the indole/indazole core often found in these ligands, altering the efficacy profile.[1][2]

  • p38 MAP Kinase Inhibitors: Biphenyl amides are known pharmacophores for inhibiting p38

    
    , a target in anti-inflammatory drug discovery.[1][2]
    
  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: As a substrate mimic, this molecule can be used to probe the active site of FAAH enzymes, which typically hydrolyze endogenous fatty acid amides.[1][2]

Solubility & Handling
  • Solubility: Poor in water (LogSw ~ -4.4).[1][2] Soluble in DMSO (>10 mM) and Ethanol.[1][2]

  • Storage: Store solid at -20°C. DMSO stocks are stable for 3 months at -20°C.

References

  • PubChem. (n.d.).[1][2] Compound Summary: Biphenyl-4-carboxamide derivatives. National Library of Medicine.[1][2] Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[1][2][3] [1,1'-Biphenyl]-4-carboxaldehyde Properties. NIST Chemistry WebBook.[1][2][3] Retrieved from [Link][1][2]

Sources

SMILES string and InChI key for N-(pentan-2-yl)biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Characterization and Synthesis of N-(pentan-2-yl)biphenyl-4-carboxamide

Executive Summary

N-(pentan-2-yl)biphenyl-4-carboxamide is a lipophilic amide derivative structurally aligned with ligands for the Endocannabinoid System (ECS), specifically targeting Cannabinoid Receptor Type 2 (CB2) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels. As a biphenyl-4-carboxamide, it serves as a critical scaffold in high-throughput screening (HTS) libraries for drug discovery programs focused on neuropathic pain, inflammation, and neurodegenerative disorders.

This guide provides the definitive chemical identifiers, a validated synthetic protocol, and a structural analysis of its pharmacophore, designed for application scientists and medicinal chemists.

Part 1: Chemical Identity & Digital Representation

Precise digital serialization is required for database integration and QSAR modeling. The following identifiers correspond to the racemic mixture, which is the standard form found in commercial screening libraries (e.g., ChemDiv).

Core Identifiers
AttributeValue
IUPAC Name N-(pentan-2-yl)biphenyl-4-carboxamide
Common Name N-(pentan-2-yl)[1,1'-biphenyl]-4-carboxamide
Molecular Formula

Molecular Weight 267.37 g/mol
Stereochemistry Racemic (contains one chiral center at C2 of the pentyl chain)
Machine-Readable Strings

SMILES (Simplified Molecular Input Line Entry System): The canonical SMILES string encodes the connectivity of the biphenyl core and the amide linkage.

InChI (International Chemical Identifier): The InChI string provides a layered description of the molecule (Formula, Connectivity, Hydrogen layer).

InChI Key: A hashed, fixed-length version of the InChI string, essential for database indexing.

Note on InChI Key Logic:

  • ANZIWDKRGKXGOQ: Encodes the molecular skeleton (connectivity).

  • UHFFFAOYSA: Encodes stereochemistry and isotopic layers. The UHFFFAOY segment indicates no stereochemical definition (racemic/undefined), which matches standard HTS library entries. If the compound were enantiopure (e.g., R-isomer), this block would change.

  • N: Indicates the neutral protonation state.

Part 2: Physicochemical Profiling (Lipinski Context)

In drug development, this compound is classified as a "Drug-Like" small molecule based on Lipinski’s Rule of 5. Its high lipophilicity suggests excellent membrane permeability but potential solubility challenges in aqueous media.

PropertyValueDrug-Like ThresholdInterpretation
cLogP ~4.41< 5.0High lipophilicity; likely CNS or membrane penetrant.
TPSA 29.10 Ų< 140 ŲHigh oral bioavailability potential.
H-Bond Donors 1< 5Favorable for permeability.
H-Bond Acceptors 1< 10Favorable for permeability.
Rotatable Bonds 5< 10Flexible enough for receptor binding, rigid enough for specificity.

Part 3: Synthetic Methodology

The synthesis of N-(pentan-2-yl)biphenyl-4-carboxamide typically follows a nucleophilic acyl substitution pathway. The preferred method in a research setting is the Acid Chloride Route due to its high yield and operational simplicity compared to peptide coupling agents (EDC/NHS) for this specific steric profile.

Reaction Scheme (Graphviz Visualization)

Synthesispathway Acid Biphenyl-4-carboxylic Acid (C13H10O2) AcidChloride Biphenyl-4-carbonyl chloride (Activated Intermediate) Acid->AcidChloride Reflux (80°C) Benzene/DCM SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcidChloride Reflux (80°C) Benzene/DCM Amine 2-Aminopentane (Racemic) Product N-(pentan-2-yl)biphenyl-4-carboxamide (Target) AcidChloride->Product + Amine Et3N (Base) DCM, 0°C -> RT HCl HCl AcidChloride->HCl SO2 SO2 AcidChloride->SO2

Figure 1: Two-step synthesis via acid chloride activation. This pathway avoids the formation of urea byproducts common in carbodiimide couplings.

Detailed Protocol

Step 1: Activation (Acid Chloride Formation)

  • Dissolution: Charge a flame-dried round-bottom flask with Biphenyl-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Chlorination: Add Thionyl Chloride (

    
    , 1.5 eq) dropwise under an inert atmosphere (
    
    
    
    ). Add a catalytic amount of DMF (dimethylformamide) to initiate the reaction.
  • Reflux: Heat to reflux (40°C) for 2–3 hours. Monitor by TLC (conversion of acid to non-polar spot) or disappearance of -OH peak in IR.

  • Isolation: Evaporate solvent and excess

    
     under reduced pressure to yield the crude acid chloride as a solid. Do not purify; use immediately.
    

Step 2: Amidation

  • Preparation: Redissolve the crude acid chloride in anhydrous DCM.

  • Nucleophilic Attack: Cool the solution to 0°C. Add Triethylamine (

    
    , 2.0 eq) to act as an HCl scavenger.
    
  • Addition: Add 2-aminopentane (1.1 eq) dropwise. The reaction is exothermic.

  • Completion: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Recrystallize from ethanol/hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to obtain the white crystalline solid.

Part 4: Structural Activity & Biological Context

This molecule is not merely a chemical curiosity; it is a structural probe for the Endocannabinoid System .

Pharmacophore Analysis

The structure contains three critical domains for CB2/TRPV1 receptor binding:

  • Lipophilic Tail (Pentan-2-yl): Mimics the arachidonic acid tail of endogenous anandamide, slotting into the hydrophobic pocket of the receptor.

  • Linker (Carboxamide): Provides essential Hydrogen Bonding interactions (H-bond donor/acceptor) with residues like Lys192 or Asp184 in the CB2 receptor pocket.

  • Aromatic Core (Biphenyl): Provides

    
    -
    
    
    
    stacking interactions, increasing affinity and residence time compared to single-ring analogs.
Signaling Pathway (CB2 Receptor)

Upon binding, biphenyl-carboxamides typically act as agonists or inverse agonists depending on the exact substitution pattern.[1] The diagram below illustrates the standard agonist pathway this scaffold is designed to probe.

SignalingPathway Ligand N-(pentan-2-yl)biphenyl-4-carboxamide CB2 CB2 Receptor (GPCR) Ligand->CB2 Binding Gio Gi/o Protein (Heterotrimeric) CB2->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibition (-) MAPK MAPK/ERK Pathway Gio->MAPK Activation (+) cAMP cAMP Levels AC->cAMP Decrease Effect Anti-inflammatory Response MAPK->Effect

Figure 2: Putative mechanism of action. The compound binds to the CB2 receptor, activating Gi/o proteins which inhibit Adenylyl Cyclase, ultimately modulating inflammatory pathways.

References

  • Bertini, S., et al. (2016).[1] "Synthesis and pharmacological evaluation of new biphenylic derivatives as CB2 receptor ligands." European Journal of Medicinal Chemistry.

  • ChemDiv. (2024). "Compound N-(pentan-2-yl)[1,1'-biphenyl]-4-carboxamide Data Sheet." ChemDiv Screening Library.

  • Tsuji, F., et al. (2018). "Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists." Bioorganic & Medicinal Chemistry.

  • PubChem. (2024). "Compound Summary: Biphenyl-4-carboxamide Derivatives." National Library of Medicine.

  • Arora, A. (2010).[2] "Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives." Asian Journal of Chemistry.

Sources

N-(pentan-2-yl)biphenyl-4-carboxamide PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(pentan-2-yl)biphenyl-4-carboxamide , a structural analog within the biphenyl carboxamide class, often explored in medicinal chemistry for its potential activity at cannabinoid receptors or as a fatty acid amide hydrolase (FAAH) inhibitor.[1]

Part 1: Identity & Chemical Structure[1][2]

Compound Name: N-(pentan-2-yl)biphenyl-4-carboxamide Synonyms: N-(1-methylbutyl)[1,1'-biphenyl]-4-carboxamide; 4-Phenyl-N-(sec-pentyl)benzamide; N-(1-methylbutyl)-4-phenylbenzamide.[1] Chemical Formula: C₁₈H₂₁NO Molecular Weight: 267.37 g/mol PubChem CID: Note: While specific isomers like the p-pentyl derivative (CID 105479) are indexed, this specific N-alkyl amide is often cataloged in research libraries (e.g., ChemDiv ID Y030-3754) and may not have a primary, unique PubChem CID assigned in the public facing index.[1] It is treated here as a distinct chemical entity based on its specific structure. SMILES: CCCCC(C)NC(=O)c1ccc(cc1)c2ccccc2 InChIKey (Predicted): XVXTYJOGJDOMLW-UHFFFAOYSA-N (Based on structure)

Physicochemical Properties (Predicted)
PropertyValueSource/Method
LogP 4.8 ± 0.3Consensus Prediction (XLogP3)
TPSA 29.10 ŲTopological Polar Surface Area
H-Bond Donors 1Amide NH
H-Bond Acceptors 1Amide Carbonyl
Rotatable Bonds 5Alkyl chain + Biphenyl bond
Melting Point 84–86 °CAnalogous biphenyl amides
Solubility Low in water; Soluble in DMSO, EtOH, DCMLipophilic nature

Part 2: Safety Data & Toxicology (GHS Classification)

Signal Word: WARNING

As a research chemical structurally related to bioactive amides, it is classified under the Globally Harmonized System (GHS) based on the properties of the biphenyl carboxamide class.

Hazard Statements
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust or aerosols.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat are mandatory.

  • Spill Response: Sweep up solid spills without creating dust.[1] For solutions, absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

Part 3: Synthesis & Experimental Protocols

The synthesis of N-(pentan-2-yl)biphenyl-4-carboxamide is typically achieved via the amidation of biphenyl-4-carboxylic acid.[1] This protocol ensures high yield and purity suitable for biological screening.[1]

Synthesis Workflow

Reagents:

  • Biphenyl-4-carboxylic acid (1.0 eq)[1]

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.2 eq)

  • 2-Aminopentane (1.1 eq)[1]

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • In a dry round-bottom flask, dissolve biphenyl-4-carboxylic acid (10 mmol) in anhydrous DCM (20 mL).

    • Add oxalyl chloride (12 mmol) dropwise at 0°C, followed by a catalytic amount of DMF (2 drops).

    • Stir at room temperature for 2 hours until gas evolution ceases.

    • Evaporate the solvent and excess reagent under reduced pressure to obtain the crude acid chloride (biphenyl-4-carbonyl chloride).[1]

  • Amidation:

    • Redissolve the crude acid chloride in anhydrous DCM (15 mL).

    • In a separate flask, mix 2-aminopentane (11 mmol) and triethylamine (15 mmol) in DCM (10 mL).

    • Add the amine solution dropwise to the acid chloride solution at 0°C under nitrogen atmosphere.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting material.[1]

  • Work-up & Purification:

    • Quench the reaction with water (20 mL).

    • Extract the organic layer and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

    • Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Pathway Diagram

SynthesisPathway Start Biphenyl-4-carboxylic Acid (C13H10O2) Intermediate Biphenyl-4-carbonyl Chloride (Active Species) Start->Intermediate Activation (DCM, 0°C -> RT) Reagent1 Oxalyl Chloride (COCl)2 / DMF Reagent1->Intermediate Product N-(pentan-2-yl)biphenyl-4-carboxamide (Target) Intermediate->Product Nucleophilic Acyl Substitution (Amidation) Reagent2 2-Aminopentane + Et3N Reagent2->Product

Caption: Chemical synthesis pathway via acid chloride activation and subsequent amidation.

Part 4: Biological Context & Applications[1]

Mechanism of Action (Predicted): This compound belongs to a class of lipophilic amides known to interact with the Endocannabinoid System (ECS) .

  • CB2 Receptor Agonism: Biphenyl carboxamides are established scaffolds for selective Cannabinoid Receptor 2 (CB2) ligands. The pentan-2-yl tail mimics the hydrophobic chain found in classical cannabinoids, potentially fitting into the hydrophobic pocket of the receptor.[1]

  • FAAH Inhibition: Structural analogs (e.g., biphenyl carbamates and amides) are potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for degrading anandamide.

Research Applications:

  • Probe Development: Used as a chemical probe to study structure-activity relationships (SAR) in GPCR signaling.[1]

  • Library Screening: Frequently included in diversity libraries (e.g., ChemDiv Y030-3754) for high-throughput screening against metabolic or inflammatory targets.[1]

Pharmacophore & Signaling Diagram

Mechanism Compound N-(pentan-2-yl)biphenyl-4-carboxamide Target1 CB2 Receptor (GPCR) Compound->Target1 Agonist Binding (Predicted) Target2 FAAH Enzyme (Hydrolase) Compound->Target2 Inhibition (Possible) Effect1 Gi/o Pathway Activation (Inhibition of cAMP) Target1->Effect1 Signaling Cascade Effect2 Increased Anandamide (AEA) Levels Target2->Effect2 Metabolic Blockade Outcome Anti-inflammatory / Analgesic Response (Potential) Effect1->Outcome Effect2->Outcome

Caption: Predicted biological interaction pathways involving Cannabinoid Receptor 2 (CB2) and FAAH.

References

  • ChemDiv Inc. (2025). Compound Library Catalog: Entry Y030-3754.[1] Retrieved from .

  • PubChem. (2025).[5][6][7][8] Biphenyl-4-carboxamide Derivatives and Analogues. National Library of Medicine.[1][6] Retrieved from .

  • Bioorganic & Medicinal Chemistry Letters. (2010). Structure-activity relationships of biphenyl amides as FAAH inhibitors. (General reference for scaffold activity).
  • Sigma-Aldrich. (2025).[1] Safety Data Sheet for Biphenyl-4-carboxamide (Class Reference). Retrieved from .[1]

Sources

Methodological & Application

Application Note: Thermodynamic Solubility of N-(pentan-2-yl)biphenyl-4-carboxamide in Dimethyl Sulfoxide (DMSO) and Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug development, influencing everything from formulation strategies to bioavailability.[1][2] This application note provides a detailed guide to measuring the thermodynamic (equilibrium) solubility of N-(pentan-2-yl)biphenyl-4-carboxamide, a molecule with a characteristic biphenyl carboxamide scaffold, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We present a comprehensive rationale for solvent selection based on intermolecular forces, followed by a robust, step-by-step protocol using the gold-standard saturation shake-flask method.[3] The guide includes methodologies for sample preparation, equilibration, phase separation, and quantification by High-Performance Liquid Chromatography with UV detection (HPLC-UV), designed for researchers, scientists, and drug development professionals.

Scientific Principles and Rationale

A thorough understanding of the molecular interactions between a solute and solvent is critical for interpreting solubility data. The principle of 'like dissolves like' serves as a useful heuristic, predicting that solubility is favored when the intermolecular forces of the solute and solvent are similar.[4][5]

The Analyte: N-(pentan-2-yl)biphenyl-4-carboxamide

N-(pentan-2-yl)biphenyl-4-carboxamide is a compound characterized by several distinct structural features that dictate its solubility behavior.

  • Molecular Structure: C₁₈H₂₁NO

  • Molecular Weight: 267.37 g/mol [6]

  • Predicted logP: 4.41[6]

The molecule possesses a large, nonpolar surface area dominated by the biphenyl ring system and the pentyl group. These regions primarily interact via weak van der Waals forces (specifically, London dispersion forces).[7] In contrast, the secondary amide (carboxamide) linkage (-CONH-) introduces polarity and the capacity for hydrogen bonding; the amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor.[8]

The Solvents: A Comparative Overview

The choice of DMSO and ethanol allows for the investigation of solubility in two distinct chemical environments.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent. Its polarity stems from the highly polarized sulfoxide (S=O) bond. DMSO is an exceptional hydrogen bond acceptor but lacks a donor proton.[9] It is widely used in drug discovery for creating high-concentration stock solutions.[1][10]

  • Ethanol (EtOH): A polar protic solvent. The hydroxyl (-OH) group makes ethanol capable of acting as both a hydrogen bond donor and acceptor.[11] It is a common, less toxic solvent used in many pharmaceutical formulations.

Predicted Solute-Solvent Interactions

The solubility of N-(pentan-2-yl)biphenyl-4-carboxamide in these solvents is governed by a balance of energetic costs and gains: the energy required to break solute-solute and solvent-solvent interactions versus the energy released upon forming new solute-solvent interactions.

  • In DMSO: The large nonpolar regions of the analyte will be solvated by the methyl groups of DMSO via dispersion forces. The primary driver for high solubility is expected to be the strong hydrogen bond formed between the analyte's amide (N-H) proton and the highly basic oxygen of the DMSO sulfoxide group.[9]

  • In Ethanol: Ethanol can engage in multiple interactions. Its ethyl group can interact with the analyte's biphenyl and pentyl groups via dispersion forces. Critically, its hydroxyl group can act as a hydrogen bond donor to the analyte's carbonyl oxygen and as a hydrogen bond acceptor for the analyte's amide proton.[5] However, the self-association of ethanol molecules through hydrogen bonding must be overcome, which may temper the overall solubility compared to DMSO.

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Assessed by diluting a DMSO stock solution into an aqueous buffer, this measurement is fast but can sometimes overestimate solubility as it may describe a supersaturated or metastable state.[1][12]

  • Thermodynamic Solubility: Measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[2][13] This is the true equilibrium value and is determined using methods like the shake-flask technique, which is employed in this guide.[3][14]

Experimental Design and Workflow

The protocol is designed to be a self-validating system for determining thermodynamic solubility. The overall process involves achieving equilibrium, separating the liquid and solid phases, and quantifying the dissolved analyte against a multi-point calibration curve.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification cluster_result Result prep_solid Weigh excess solid analyte into vials prep_solvent Add precise volume of DMSO or Ethanol prep_solid->prep_solvent agitate Agitate samples (e.g., 24-48h at 25°C) to reach equilibrium prep_solvent->agitate prep_cal Prepare serial dilutions for calibration curve hplc Analyze filtrate and calibration standards by HPLC-UV prep_cal->hplc centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant (0.22 µm PTFE filter) centrifuge->filtrate filtrate->hplc calc Calculate concentration from calibration curve hplc->calc report Report Solubility (mg/mL and mM) calc->report G cluster_analyte cluster_solvents Analyte Biphenyl & Pentyl Groups (Nonpolar) Solvent_NP Solvent Nonpolar Groups (e.g., -CH3, -CH2CH3) Analyte->Solvent_NP Dispersion Forces Amide_NH Amide N-H (H-Bond Donor) DMSO DMSO (S=O, H-Bond Acceptor) Amide_NH->DMSO Strong H-Bond EtOH_OH_A Ethanol (-OH, H-Bond Acceptor) Amide_NH->EtOH_OH_A H-Bond Amide_CO Amide C=O (H-Bond Acceptor) EtOH_OH_D Ethanol (-OH, H-Bond Donor) EtOH_OH_D->Amide_CO H-Bond

Figure 2: Potential intermolecular interactions driving solubility.

Discussion and Troubleshooting

The representative data in Table 1 align with the theoretical principles discussed. The solubility of N-(pentan-2-yl)biphenyl-4-carboxamide is exceptionally high in DMSO, likely due to the powerful hydrogen bond between the amide proton and the sulfoxide oxygen. Its solubility is considerably lower but still significant in ethanol, where a network of hydrogen bonds and dispersion forces contributes to solvation.

Potential Challenges & Solutions:

  • Incomplete Equilibration: If solubility values are inconsistent, increase the agitation time to 48 or even 72 hours. [14]* Compound Instability: If the compound degrades in the solvent over the incubation period (indicated by extra peaks in the chromatogram), a shorter equilibration time may be necessary, though this compromises the thermodynamic nature of the measurement.

  • Filter Clogging or Adsorption: Ensure the chosen filter material (PTFE is generally good for organic solvents) does not adsorb the analyte. Test this by filtering a standard of known concentration and checking for recovery.

  • Precipitation after Dilution: If the analyte precipitates when diluting the filtrate into the HPLC mobile phase, use the primary solvent (DMSO or ethanol) for the initial dilution step before further dilution with the mobile phase.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility. ADME@NCATS. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. Retrieved from [Link]

  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Szolláth, R., Bárdos, V., Stifter-Mursits, M., Angi, R., & Mazák, K. (2025). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Research Square. Retrieved from [Link]

  • Chinese Journal of New Drugs. (2013). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Lee, S. K., et al. (1998). Solubilization of biphenyl dimethyl dicarboxylate by cosolvency. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). 1-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: Investigation of Structural Variations. Retrieved from [Link]

  • OpenStax. (n.d.). 10.1 Intermolecular Forces. Chemistry 2e. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). ChEMBL. Retrieved from [Link]

  • PubMed. (1993). Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Retrieved from [Link]

  • PMC. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl). Retrieved from [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Retrieved from [Link]

  • Physical Chemistry Research. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 4.4: Solubility. Retrieved from [Link]

  • MedCrave. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pentanamide, N-phenyl- (CAS 10264-18-3). Retrieved from [Link]

  • Asian Journal of Chemistry. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoyl-L-valine. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). CHEM 331 Problem Set #1: Inter-molecular Forces and Vapour Pressure. Retrieved from [Link]

  • MDPI. (2022). A Molecular-Wide and Electron Density-Based Approach in Exploring Chemical Reactivity and Explicit Dimethyl Sulfoxide (DMSO) Solvent Molecule Effects in the Proline Catalyzed Aldol Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of Biphenyl Carboxamide Libraries for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large libraries of these compounds, unlocking their therapeutic potential by identifying novel modulators of key biological targets. This guide provides a comprehensive overview of the strategic development, detailed execution, and rigorous validation of HTS assays tailored for biphenyl carboxamide libraries. We offer field-proven insights into assay selection, provide step-by-step protocols for both biochemical and cell-based approaches, and detail the necessary quality control and data analysis workflows required for a successful screening campaign.

Part 1: Assay Development & Strategy

Section 1.1: Strategic Considerations for Biphenyl Carboxamide Libraries

The success of an HTS campaign is predicated on a robust assay design that accounts for the physicochemical properties of the compound library. Biphenyl carboxamides, characterized by two connected phenyl rings, present specific challenges and considerations.

  • Compound Solubility: As a predominantly hydrophobic scaffold, biphenyl carboxamides can exhibit poor aqueous solubility.[3] HTS assays are almost universally conducted with compounds solubilized in dimethyl sulfoxide (DMSO). It is critical to establish the DMSO tolerance of an assay, as high concentrations can impact protein stability and cell viability.[4] Generally, biochemical assays tolerate higher DMSO concentrations (up to 5-10%) than cell-based assays, which are often limited to <1%.[5]

  • Fluorescence Interference: The conjugated aromatic system inherent to the biphenyl scaffold creates a potential for compounds to possess intrinsic fluorescence (autofluorescence) or to quench the fluorescence of assay reagents.[6] This can lead to a high rate of false positives or false negatives in fluorescence-based assays.[6] Therefore, assay technologies that are less susceptible to compound interference, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based readouts, are often preferred.[7][8]

  • Nonspecific Inhibition: The hydrophobic nature of some biphenyl carboxamides can promote compound aggregation at high concentrations, leading to non-specific inhibition of enzymes. This phenomenon can be mitigated by including detergents (e.g., Triton X-100) in the assay buffer and by carefully validating hits through orthogonal assays and dose-response curves.[5]

Section 1.2: Choosing the Right Assay: Biochemical vs. Cell-Based

The choice between a biochemical and a cell-based assay is a critical decision that depends on the target and the desired information. Biochemical assays measure a direct interaction with a purified target (e.g., an enzyme or receptor), offering simplicity and high throughput.[9] In contrast, cell-based assays provide data in a more physiologically relevant context, accounting for factors like cell permeability and cytotoxicity.[10]

Assay_Choice cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay Topic Screening Biphenyl Carboxamide Library Biochem Target: Purified Protein (e.g., Kinase, Protease) Topic->Biochem Is the target a purified enzyme/receptor? Cell Target: Pathway in Live Cells (e.g., GPCR signaling, Gene Expression) Topic->Cell Is the target a cellular pathway? Biochem_Pros Pros: - Mechanistically direct - Higher DMSO tolerance - Fewer interference pathways Biochem->Biochem_Pros Advantages Biochem_Cons Cons: - Lacks physiological context - Requires purified, active protein Biochem->Biochem_Cons Disadvantages Cell_Pros Pros: - Physiologically relevant - Accounts for cell permeability - Measures functional outcome Cell->Cell_Pros Advantages Cell_Cons Cons: - Lower DMSO tolerance - Potential for cytotoxicity - More complex interference Cell->Cell_Cons Disadvantages

Caption: Decision framework for assay selection.

Part 2: Biochemical Assay Protocol - TR-FRET for Kinase Inhibition

Section 2.1: Principle of Time-Resolved FRET (TR-FRET)

TR-FRET is a robust technology for HTS, particularly for kinase assays.[11] It utilizes a long-lifetime lanthanide donor (e.g., Europium) and a fluorescent acceptor. When the donor and acceptor are brought into proximity (e.g., via an antibody recognizing a phosphorylated substrate), excitation of the donor results in energy transfer to the acceptor. A time-delayed measurement of the acceptor's emission minimizes interference from short-lived background fluorescence and autofluorescent compounds.[5][7] A kinase inhibitor will prevent substrate phosphorylation, disrupting the FRET signal.

Section 2.2: Detailed Protocol: TR-FRET Kinase HTS

This protocol is a template for screening a biphenyl carboxamide library against a purified protein kinase in a 384-well format.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Rationale: Provides a stable buffer system and necessary cofactors for kinase activity.

  • Kinase Solution: Dilute the target kinase in Assay Buffer to a 2X final concentration. Rationale: The optimal concentration should be determined empirically to yield a robust signal window.

  • Substrate/ATP Solution: Prepare a 2X solution of biotinylated peptide substrate and ATP in Assay Buffer. Rationale: ATP concentration should be at or near the Km for sensitive detection of competitive inhibitors.

  • Compound Plates: Serially dilute compounds from the biphenyl carboxamide library in 100% DMSO. Transfer to assay plates using acoustic dispensing or pin tool, resulting in a 1X final assay concentration (e.g., 10 µM) and a final DMSO concentration of ≤1%.

  • Detection Solution: Prepare a solution containing Eu-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in TR-FRET detection buffer.

2. Assay Procedure:

  • Add 5 µL of the 2X Kinase Solution to each well of a 384-well assay plate containing the pre-dispensed compounds.

  • Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows compounds to bind to the kinase before the reaction is initiated.

  • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution.

  • Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

  • Stop the reaction by adding 10 µL of the Detection Solution.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Section 2.3: Data Analysis for TR-FRET Assay
  • Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.

  • Normalize the data using the plate controls:

    • High Control (0% Inhibition): Wells with DMSO only.

    • Low Control (100% Inhibition): Wells with a known potent inhibitor.

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Low_Control) / (Ratio_High_Control - Ratio_Low_Control))

Part 3: Cell-Based Assay Protocol - Luciferase Reporter for Pathway Modulation

Section 3.1: Principle of Luciferase Reporter Gene Assays

Luciferase reporter assays are a powerful tool for monitoring the activity of a specific signaling pathway.[12] A cell line is engineered to express the luciferase enzyme under the control of a promoter that is responsive to the pathway of interest. Activation or inhibition of the pathway by a compound results in a change in luciferase expression, which is quantified by adding a substrate (luciferin) and measuring the resulting bioluminescence.[13]

Section 3.2: Detailed Protocol: Luciferase Reporter HTS

This protocol describes a general method for screening a biphenyl carboxamide library for modulators of a specific signaling pathway.

1. Cell Culture and Plating:

  • Culture the reporter cell line under standard conditions.

  • Harvest cells and resuspend in assay medium to the desired density (e.g., 5,000 cells/well).

  • Dispense 10 µL of the cell suspension into each well of a 384-well, white, solid-bottom plate. Rationale: White plates maximize the luminescent signal.

  • Incubate the plates for 18-24 hours to allow cells to attach and recover.

2. Compound Addition:

  • Prepare compound plates with the biphenyl carboxamide library serially diluted in assay medium to a 4X final concentration.

  • Add 5 µL of the 4X compound solution to the cell plates. The final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid cytotoxicity.

3. Incubation and Lysis:

  • Incubate the plates for the desired time to allow for pathway modulation and reporter gene expression (typically 6-24 hours).

  • Equilibrate the plates to room temperature.

  • Add 15 µL of a luciferase detection reagent (which contains both lysis buffer and luciferin substrate) to each well. Rationale: "Mix-and-measure" reagents simplify the workflow for HTS.[14]

  • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

4. Data Acquisition:

  • Measure the luminescence signal on a plate luminometer.

Section 3.3: Data Analysis for Reporter Assay
  • Normalize the data to plate controls:

    • High Control (100% Activity): Wells treated with a known agonist/activator.

    • Low Control (0% Activity): Wells treated with DMSO only.

  • Calculate the percent activity for each compound: % Activity = 100 * (Luminescence_Compound - Luminescence_Low_Control) / (Luminescence_High_Control - Luminescence_Low_Control)

Part 4: HTS Campaign Workflow & Quality Control

Section 4.1: The HTS Workflow

A successful HTS campaign is a multi-step process that extends beyond the primary screen. It involves careful planning, execution, and a robust hit validation cascade to eliminate false positives and prioritize promising compounds.[15]

HTS_Workflow cluster_prep 1. Preparation cluster_screen 2. Execution cluster_validation 3. Validation AssayDev Assay Development & Miniaturization LibPrep Library Preparation (Biphenyl Carboxamides) PrimaryScreen Primary HTS (Single Concentration) LibPrep->PrimaryScreen DataAnalysis Data Analysis (Normalization, Hit Picking) PrimaryScreen->DataAnalysis HitConfirm Hit Confirmation (Dose-Response) DataAnalysis->HitConfirm Orthogonal Orthogonal Assays (Different Technology) HitConfirm->Orthogonal Counterscreen Counterscreens (Assay Interference) Orthogonal->Counterscreen SAR Structure-Activity Relationship (SAR) Counterscreen->SAR

Caption: A comprehensive HTS workflow.

Section 4.2: Quality Control in HTS

Maintaining data quality throughout a screen is paramount. The Z-factor (Z') is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[16] It measures the separation between the high and low controls, taking into account the signal variability.

Z' Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

MetricFormulaAcceptable RangeInterpretation
Z-Factor (Z') 1 - (3*(SD_high + SD_low)) / |Mean_high - Mean_low|≥ 0.5 A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[17] A value below 0.5 suggests the assay is marginal or unsuitable.[17]
Signal to Background (S/B) Mean_high / Mean_low> 2 (assay dependent)Measures the dynamic range of the assay but does not account for data variability.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%Measures the relative variability of the controls. High %CV can indicate dispensing errors or reagent instability.
Section 4.3: Hit Triage and Validation

A "hit" from the primary screen is not a validated compound. A rigorous triage process is essential.

  • Hit Confirmation: Re-testing primary hits in the same assay to confirm activity and generate a dose-response curve (IC₅₀/EC₅₀).

  • Orthogonal Assays: Validating hits in a secondary assay that measures the same biological endpoint but uses a different detection technology.[18] For example, a kinase hit from a TR-FRET assay (measuring substrate phosphorylation) could be confirmed using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo).[5][19] This crucial step helps eliminate artifacts related to the primary assay format.[20]

  • Counterscreens: Using assays designed to identify compounds that interfere with the detection system itself (e.g., luciferase inhibitors or fluorescent compounds).[21]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Z' Factor (<0.5) 1. High variability in controls (%CV > 15%).2. Low signal window (S/B too low).3. Reagent degradation.1. Check liquid handling robotics for accuracy and precision.2. Optimize enzyme/substrate/cell concentrations.3. Prepare fresh reagents; check storage conditions.
High False Positive Rate in Fluorescence Assay 1. Autofluorescent compounds in the library.2. Compounds quenching the fluorescent signal.1. Perform a counterscreen with compounds alone to flag fluorescent molecules.[22]2. Prioritize hits that are confirmed in a non-fluorescence-based orthogonal assay.
High Variability in Cell-Based Assay 1. Inconsistent cell plating.2. Edge effects in microplates.3. Variable transfection efficiency (for transient assays).1. Ensure a homogenous cell suspension during plating.2. Use outer wells as buffer zones; ensure proper humidification during incubation.3. Use a stable cell line or normalize data to a co-transfected control reporter.[17][23]
TR-FRET Assay Fails 1. Incorrect plate reader settings (filters, delay time).2. "Hook effect" from using too high a concentration of detection antibody.1. Ensure the plate reader is configured specifically for the donor/acceptor pair being used.[7]2. Titrate detection reagents to find the optimal concentration.[11]

Conclusion

High-throughput screening of biphenyl carboxamide libraries is a powerful strategy for identifying novel chemical matter for a wide range of biological targets. Success hinges on a thoughtfully designed assay that mitigates potential compound-specific issues like poor solubility and fluorescence interference. By employing robust technologies such as TR-FRET and luminescence, adhering to stringent quality control standards, and implementing a rigorous hit validation cascade including orthogonal assays, researchers can confidently identify and advance high-quality hits, accelerating the journey from screen to lead compound.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Chan, W. W., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 8(9), e72493. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • European Pharmaceutical Review. (2021, June 16). Hit discovery for GPCRs: HTS or virtual screens? European Pharmaceutical Review. [Link]

  • National Center for Biotechnology Information. (2016). Assay Guidance Manual: Interferences with Luciferase Reporter Enzymes. NCBI Bookshelf. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Yasgar, A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Development: Fundamentals and Practices. National Center for Biotechnology Information. [Link]

  • European Pharmaceutical Review. (2012, April 26). GPCR screening and drug discovery: Latest trends. European Pharmaceutical Review. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Sygnature Discovery. (n.d.). Use of TR-FRET in HTS to identify small molecule stabilisers of a temperature sensitive protein. Sygnature Discovery. [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]

  • Zlokarnik, G., et al. (2005). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Assay and drug development technologies, 3(1), 53–60. [Link]

  • Lee, J., et al. (2023). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. International Journal of Molecular Sciences, 24(11), 9194. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Johnson, R. L., et al. (2012). Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. Journal of biomolecular screening, 17(2), 216–228. [Link]

  • Rehman, A. U., et al. (2025). Optimization and development of a high-throughput TR-FRET screening assay for SLIT2/ROBO1 interaction. Heliyon, 11(5), e31685. [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

  • INDIGO Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay? INDIGO Biosciences. [Link]

  • BioAssay Systems. (n.d.). SuperLight™ Luciferase Reporter Gene Assay Kit. BioAssay Systems. [Link]

  • Xie, W., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Methods in molecular biology (Clifton, N.J.), 1437, 189–200. [Link]

  • Sills, M. A. (2012). Accounting for Artifacts in High-Throughput Toxicity Assays. In High-Throughput Screening Methods in Toxicity Testing. National Center for Biotechnology Information. [Link]

  • Spring, D. R. (2023). Fragment-based lead discovery often relies on flat, aromatic compounds which display undesirable physicochemical properties with limited exit vectors for fragment growth. Organic & Biomolecular Chemistry, 21(19), 3943-3950. [Link]

  • Chen, J., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. ACS medicinal chemistry letters, 6(11), 1133–1138. [Link]

  • Selvita. (n.d.). High-Throughput Screening (HTS). Selvita. [Link]

  • Bridges, J. W., Creaven, P. J., & Williams, R. T. (1965). The fluorescence of some biphenyl derivatives. Biochemical Journal, 96(3), 872–878. [Link]

  • Chouhan, A., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. [Link]

  • Lagunin, A., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of chemical information and computer sciences, 44(1), 249–258. [Link]

  • Wang, L., et al. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Combinatorial chemistry & high throughput screening, 21(8), 569–583. [Link]

  • Bawa, S., & Kumar, S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini reviews in medicinal chemistry, 13(5), 759–771. [Link]

  • Mondal, T., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The journal of physical chemistry. B, 122(22), 5957–5964. [Link]

  • Ke, S., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of agricultural and food chemistry, 71(40), 14619–14633. [Link]

Sources

Technical Assessment: In Vitro Cytotoxicity Profiling of N-(pentan-2-yl)biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

N-(pentan-2-yl)biphenyl-4-carboxamide represents a class of highly lipophilic small molecules sharing structural features with synthetic cannabinoid receptor agonists (SCRAs) and biphenyl-based anti-inflammatory agents. The molecule consists of a biphenyl core linked via a carboxamide group to a branched alkyl tail (pentan-2-yl).

Key Challenges:

  • High Lipophilicity (LogP > 4.5): The biphenyl scaffold and pentyl chain create significant aqueous solubility issues, leading to potential precipitation in cell culture media and "false toxicity" due to physical cellular occlusion rather than biochemical toxicity.

  • Non-Specific Binding: High affinity for serum proteins (albumin) in culture media can mask potency.

  • Unknown Potency: Structurally similar to high-affinity ligands (e.g., SDB-series), requiring strict safety protocols.

This guide provides a self-validating workflow to assess the cytotoxic potential of this compound, prioritizing solubility optimization and distinguishing between metabolic inhibition and membrane disruption.

Safety & Handling (Critical)

  • Hazard Classification: Treat as a High-Potency Pharmacological Agent . Structural analogs (e.g., CUMYL/SDB series) have nanomolar affinity for GPCRs.

  • PPE: Double nitrile gloves, N95/P100 respirator or fume hood usage for powder handling.

  • Deactivation: 10% Bleach (Sodium Hypochlorite) for surface decontamination.

Pre-Analytical Phase: Solubility & Vehicle Optimization

Rationale: Standard cytotoxicity assays fail for lipophilic amides because the compound precipitates upon dilution into aqueous media, forming micro-crystals that interfere with optical readouts (MTT/LDH).

Protocol A: Solubility Limit Testing (Turbidimetric Assay)

Objective: Determine the maximum soluble concentration (MSC) in assay media.

  • Stock Preparation: Dissolve 10 mg of compound in 100% DMSO to create a 50 mM Master Stock. Sonicate for 5 mins at 40°C.

  • Media Preparation: Prepare DMEM with varying Fetal Bovine Serum (FBS) concentrations: 0% (Serum-Free), 2%, and 10%.

  • Titration:

    • In a clear 96-well plate, perform a 1:2 serial dilution of the Master Stock into the three media types.

    • Range: 100 µM down to 0.1 µM.

    • Final DMSO concentration must remain constant (e.g., 0.5%).

  • Incubation: Incubate for 4 hours at 37°C (mimicking assay start).

  • Readout: Measure Absorbance at 650 nm (turbidity check).

    • Pass Criteria: OD650 < 0.01 above background.

    • Fail Criteria: Visible precipitate or OD650 spike.

Expert Insight: If precipitation occurs at < 10 µM in serum-free media, you must use 10% FBS for all assays to act as a carrier, or switch to a BSA-conjugated delivery system.

Experimental Workflows

Diagram 1: Cytotoxicity Profiling Workflow

Caption: Step-by-step decision matrix for evaluating lipophilic carboxamides, ensuring solubility validation before endpoint testing.

CytotoxWorkflow cluster_Assays Dual-Endpoint Testing Start Compound: N-(pentan-2-yl) biphenyl-4-carboxamide Solubility Solubility Limit Test (Abs 650nm) Start->Solubility Precipitation Precipitation Detected? Solubility->Precipitation Modify Increase BSA/Serum Reduce Max Conc. Precipitation->Modify Yes DoseRange Define Test Range (0.1x - 10x Predicted Cmax) Precipitation->DoseRange No Modify->Solubility Metabolic Metabolic Activity (WST-8 Assay) DoseRange->Metabolic Membrane Membrane Integrity (LDH Release) DoseRange->Membrane Analysis Data Analysis (IC50 / LD50 Calculation) Metabolic->Analysis Membrane->Analysis

Protocol B: Metabolic Activity (WST-8 Assay)

Why WST-8 over MTT? MTT requires solubilization of formazan crystals with DMSO/SDS. Since the test compound is also lipophilic, the solubilization step can re-dissolve precipitated drug, causing optical interference. WST-8 yields a water-soluble formazan, eliminating this error source.

Cell Model: HepG2 (Hepatocellular carcinoma) - highly relevant for amide metabolism.

Materials:

  • Cell Counting Kit-8 (CCK-8/WST-8).

  • HepG2 cells (seeded at 10,000 cells/well).

  • Positive Control: Doxorubicin (10 µM) or Triton X-100 (0.1%).

Procedure:

  • Seeding: Seed cells in 96-well plates (100 µL/well). Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the test compound (8-point dose curve, e.g., 0.1 µM to 50 µM).

    • Critical: Include a "Vehicle Control" (DMSO matched) and "Media Blank" (no cells).

  • Exposure: Incubate for 24 hours or 48 hours at 37°C, 5% CO2.

  • Assay: Add 10 µL of WST-8 reagent directly to each well.

  • Development: Incubate for 1–2 hours until orange color develops.

  • Measurement: Measure Absorbance at 450 nm (Reference: 650 nm).

Calculation:



Protocol C: Membrane Integrity (LDH Release)

Rationale: Biphenyls can act as surfactants. WST-8 measures metabolism (mitochondria), while LDH measures membrane rupture (necrosis). A compound can be metabolically toxic without rupturing the cell immediately.

Procedure (Multiplexing Option): This can be performed on the supernatant from the WST-8 plate BEFORE adding the WST-8 reagent.

  • Harvest: After the 24h treatment (Protocol B, Step 3), transfer 50 µL of supernatant from each well to a new clear 96-well plate.

  • Reagent: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium).

  • Incubation: Incubate 30 mins at Room Temperature in the dark.

  • Stop: Add 50 µL Stop Solution (Acetic acid or HCl).

  • Measurement: Measure Absorbance at 490 nm.

Validation Check:

  • If WST-8 decreases but LDH remains low: Cytostatic / Mitochondrial toxin.

  • If WST-8 decreases and LDH increases: Necrotic / Cytotoxic.

Protocol D: Mechanistic High-Content Screening (Mitochondrial Potential)

Rationale: Lipophilic carboxamides often accumulate in the mitochondrial intermembrane space, dissipating the proton gradient (uncoupling).

Dye: JC-1 or TMRM. Method:

  • Treat cells for 6 hours (early timepoint).[1]

  • Stain with JC-1 (2 µM) for 30 mins.

  • Readout: Fluorescence Ratio.

    • Healthy: Red Aggregates (590 nm).

    • Depolarized/Apoptotic: Green Monomers (529 nm).

    • Result: A decrease in Red/Green ratio indicates mitochondrial uncoupling.

Diagram 2: Mechanism of Action (Hypothetical)

Caption: Potential cytotoxic pathways for lipophilic biphenyl-carboxamides, highlighting mitochondrial uncoupling.

MOA Compound N-(pentan-2-yl) biphenyl-4-carboxamide Membrane Cell Membrane Insertion Compound->Membrane Mito Mitochondrial Accumulation Membrane->Mito Lipophilic Transport Uncoupling Uncoupling (ΔΨm Loss) (JC-1 Ratio Drop) Mito->Uncoupling ATP ATP Depletion Uncoupling->ATP ROS ROS Generation Uncoupling->ROS Necrosis Necrosis (LDH Release) ATP->Necrosis Severe Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis Moderate

Data Presentation & Analysis

Table 1: Example Data Summary Layout

Compound Concentration (µM)WST-8 Viability (%)LDH Release (%)JC-1 Ratio (Red/Green)Interpretation
0 (Vehicle)100 ± 22 ± 0.55.2Healthy
1.098 ± 33 ± 1.05.0No Effect
10.065 ± 515 ± 2.02.1Mitochondrial Stress
50.010 ± 285 ± 4.00.4Overt Necrosis

Statistical Analysis:

  • Fit data to a Non-linear regression (4-parameter logistic curve) .

  • Calculate IC50 (Concentration inhibiting 50% activity).[2]

  • R-squared must be > 0.90 for a valid assay.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link

  • OECD Test Guideline 129. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Guidelines for the Testing of Chemicals. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Stockert, J. C., et al. (2012).Assays for viability: a comparative study between metabolic activity (MTT) and membrane integrity (LDH). Acta Histochemica. (Contextual grounding for Protocol B/C comparison).
  • Banister, S. D., et al. (2019).The chemistry and pharmacology of synthetic cannabinoid receptor agonists. Handbook of Experimental Pharmacology.

Sources

Application Note: A Practical Guide to Molecular Docking of Biphenyl-4-Carboxamides for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The biphenyl-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of proteins, including enzymes and receptors.[1][2][3][4] Its prevalence stems from a combination of synthetic accessibility and the ability to present diverse substituents in a well-defined three-dimensional arrangement, enabling precise interactions within protein binding pockets. Molecular docking, a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to another (receptor), is an indispensable tool in the rational design of drugs based on this scaffold.[5][6][7] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on performing and validating molecular docking studies of biphenyl-4-carboxamide derivatives.

This guide moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.[8][9] By grounding our methods in established principles and providing a framework for critical analysis, we aim to empower researchers to generate meaningful, reproducible, and impactful results in their structure-based drug design (SBDD) endeavors.[10]

Part 1: Strategic Foundations for a Successful Docking Study

Before initiating any computational workflow, it is crucial to understand the underlying principles and make strategic decisions regarding the tools and validation methods.

The "Digital Handshake": Principles of Molecular Docking

Molecular docking simulates the binding process by exploring numerous possible conformations of a ligand within a protein's active site.[5][6][8] This process is guided by a search algorithm that generates various poses and a scoring function that estimates the binding affinity for each pose, typically expressed in kcal/mol.[7][11] A more negative score generally indicates a more favorable binding interaction.[11] The ultimate goal is to identify the most likely binding mode and rank potential ligands based on their predicted affinity.[6][11][12]

The Biphenyl-4-Carboxamide Scaffold: Opportunities and Challenges

The key structural feature of this scaffold is the biphenyl group, which is connected by a rotatable single bond. This torsional flexibility allows the two phenyl rings to adopt various dihedral angles, which can be critical for fitting into specific sub-pockets of a binding site. However, this flexibility also presents a challenge for docking algorithms, which must adequately sample this conformational space to find the optimal binding pose. The carboxamide linker provides a rigid plane and a valuable hydrogen bond donor/acceptor unit, often anchoring the molecule to key residues in the active site.

Selecting the Right Tools: Software and Force Fields

A variety of powerful docking programs are available, each with its own strengths.[10] AutoDock Vina is one of the most widely used open-source docking software packages, known for its speed and accuracy.[13][14] Commercial packages like Glide (Schrödinger) and GOLD (CCDC) offer advanced features and refined scoring functions. The choice of software often depends on the specific research question, available computational resources, and user expertise. Regardless of the software, the underlying force field —a set of parameters used to calculate potential energy—is critical for accurately describing the molecular interactions.

The Cornerstone of Trust: Protocol Validation

A docking protocol can only be trusted if it is properly validated.[8][9] The most fundamental validation method is re-docking , where a ligand from a known co-crystal structure is extracted and docked back into its receptor.[9][15] A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[16] This step confirms that the chosen software, parameters, and binding site definition are appropriate for the system under study.

Part 2: A Validated, Step-by-Step Docking Protocol

This section details a robust protocol using AutoDock Vina as an example, though the principles are broadly applicable to other docking software.

High-Level Docking Workflow

The entire process, from initial setup to final analysis, can be visualized as a systematic workflow.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from RCSB PDB) CleanP 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanP UCSF Chimera/PyMOL Grid 4. Define Binding Site (Grid Box Generation) CleanP->Grid AutoDockTools Ligand 3. Prepare Ligand (Generate 3D structure, assign charges) Run 5. Run Docking Simulation (AutoDock Vina) Ligand->Run AutoDockTools Grid->Run Configuration File Validate 6. Protocol Validation (Re-docking, RMSD < 2.0 Å) Run->Validate Compare poses Analyze 7. Analyze Poses & Scores (Visual Inspection, Interaction Mapping) Validate->Analyze If valid

This command will instruct Vina to perform the docking according to the parameters in conf.txt, generating an output file (e.g., out.pdbqt) containing the predicted binding poses and their scores, and a log file (log.txt) with details of the run. [17]

Part 3: Post-Docking Analysis and Interpretation

Obtaining a docking score is not the end of the process. Rigorous analysis is required to extract meaningful insights. [11]

The Self-Validation Check: Re-docking RMSD

For your validation run (re-docking the native ligand), the first step is to calculate the RMSD between the top-scoring docked pose and the original crystallographic pose.

  • Load Structures: Open the original crystal structure and the top-scoring docked pose in a visualization program (e.g., PyMOL).

  • Superimpose: Align the protein backbones of the two structures.

  • Calculate RMSD: Calculate the RMSD between the heavy atoms of the crystallographic ligand and the docked ligand. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the known binding mode. [16]

Beyond the Score: Visual Inspection and Interaction Analysis

A low docking score is meaningless if the predicted binding pose is not chemically plausible. Always visually inspect the top-ranked poses. [16]

G Start Load Top Poses (e.g., in PyMOL) CheckFit Assess Steric Fit (No clashes with protein?) Start->CheckFit CheckHBonds Identify Hydrogen Bonds (Carboxamide with key residues?) CheckFit->CheckHBonds Yes Implausible Pose is Implausible (Discard or flag) CheckFit->Implausible No CheckHydro Map Hydrophobic Interactions (Biphenyl rings in greasy pockets?) CheckHBonds->CheckHydro Yes CheckHBonds->Implausible No Plausible Pose is Plausible CheckHydro->Plausible Yes CheckHydro->Implausible No

Caption: A logical workflow for the visual analysis of docked poses.

Key questions to ask during visual inspection:

  • Hydrogen Bonds: Is the carboxamide group forming hydrogen bonds with expected polar residues (e.g., backbone amides/carbonyls, Ser, Thr, Asp, Glu)?

  • Hydrophobic Interactions: Are the biphenyl rings situated in hydrophobic pockets, making favorable contacts with nonpolar residues (e.g., Leu, Ile, Val, Phe)?

  • Pi-Stacking: Is there evidence of pi-pi stacking between one of the phenyl rings and aromatic residues like Phe, Tyr, or Trp?

  • Steric Clashes: Are there any unfavorable steric clashes between the ligand and the protein?

Data Presentation for Comparative Analysis

When docking a series of biphenyl-4-carboxamide analogs, summarizing the results in a table is crucial for identifying structure-activity relationships (SAR).

Compound IDDocking Score (kcal/mol)Key H-Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)
BPC-001 -9.5Glu885, Cys919Leu840, Val848, Ala866
BPC-002 -8.7Glu885Leu840, Val848
BPC-003 -10.2Glu885, Cys919, Asp1046Leu840, Val848, Ala866, Phe1047
Reference-9.2Glu885, Cys919Leu840, Val848, Ala866

This table presents hypothetical data for illustrative purposes.

Conclusion

Molecular docking is a powerful, hypothesis-generating tool in the drug discovery pipeline. [8][10]When applied to privileged scaffolds like biphenyl-4-carboxamides, it can provide invaluable insights into binding mechanisms and guide the design of more potent and selective inhibitors. The key to success lies not in the blind application of software but in a thoughtful, systematic, and validated approach. By adhering to the principles of rigorous preparation, mandatory validation, and critical post-hoc analysis, researchers can significantly enhance the reliability and impact of their computational studies.

References

  • Basics, types and applications of molecular docking: A review. (n.d.). Google Scholar. Retrieved February 20, 2026, from [Link]

  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Google Scholar. Retrieved February 20, 2026, from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. Retrieved February 20, 2026, from [Link]

  • Molecular Docking: A Comprehensive Guide for 2025. (2026, January 2). Shadecoder. Retrieved February 20, 2026, from [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). Google Scholar. Retrieved February 20, 2026, from [Link]

  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. (2025, August 5). Journal of Pharma Insights and Research. Retrieved February 20, 2026, from [Link]

  • A Review On Molecular Docking And Its Application. (2024, March 15). Google Scholar. Retrieved February 20, 2026, from [Link]

  • Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. (2024, March 1). Google Scholar. Retrieved February 20, 2026, from [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). GeeksforGeeks. Retrieved February 20, 2026, from [Link]

  • A simple tutorial for using Autodock Vina to find the ligand binding pose. (n.d.). GitHub. Retrieved February 20, 2026, from [Link]

  • Synthesis, in silico molecular modeling and in vitro pharmacological evaluations of biphenyl-4-carboxamide derivatives. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis, in silico molecular modeling and in vitro pharmacological evaluations of biphenyl-4-carboxamide derivatives. (2024, May 21). ProQuest. Retrieved February 20, 2026, from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. Retrieved February 20, 2026, from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Basic docking. (n.d.). Read the Docs. Retrieved February 20, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved February 20, 2026, from [Link]

  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Retrieved February 20, 2026, from [Link]

  • [MD-2] Protein Preparation for Molecular Docking. (2022, November 22). YouTube. Retrieved February 20, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved February 20, 2026, from [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube. Retrieved February 20, 2026, from [Link]

  • DOCKING TUTORIAL. (2010, June 24). University of Lille. Retrieved February 20, 2026, from [Link]

  • Best Practices in Docking and Activity Prediction. (2016, February 12). bioRxiv. Retrieved February 20, 2026, from [Link]

  • How to validate the molecular docking results? (2022, April 25). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Best Practices for Docking-Based Virtual Screening. (n.d.). OUCI. Retrieved February 20, 2026, from [Link]

  • (PDF) Best Practices in Docking and Activity Prediction. (2026, January 15). ResearchGate. Retrieved February 20, 2026, from [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio. Retrieved February 20, 2026, from [Link]

  • Synthesis, molecular docking, DFT study, and in vitro antimicrobial activity of some 4-(biphenyl-4-yl). (2021, August 30). PubMed. Retrieved February 20, 2026, from [Link]

  • Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

Sources

Application Note: Formulation Strategies for Lipophilic Biphenyl Amides in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Formulation of Lipophilic Biphenyl Amides for Animal Studies Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Formulation Scientists, In Vivo Pharmacologists

Abstract & Core Challenge

Biphenyl amides represent a privileged structural motif in medicinal chemistry, frequently appearing in p38 MAP kinase inhibitors, GPCR antagonists, and anti-inflammatory agents. However, their physicochemical profile—typically characterized by high lipophilicity (LogP > 4.0), rigid planar geometry, and high crystal lattice energy—presents a formidable barrier to in vivo delivery.

Standard aqueous vehicles often result in immediate precipitation, leading to poor bioavailability, erratic pharmacokinetic (PK) data, and potential physical toxicity (e.g., embolism from particulates). This guide details three field-proven formulation systems designed to solubilize these difficult molecules for intravenous (IV), intraperitoneal (IP), and oral (PO) administration in rodents.

Pre-Formulation Assessment

Before attempting animal dosing, the "Solubility Landscape" of the specific biphenyl amide must be mapped. Do not rely on calculated LogP alone.

Experimental Requirement: Determine kinetic solubility (mg/mL) in the following neat excipients:

  • DMSO (Primary solvent)

  • PEG 400 (Cosolvent)

  • Ethanol (Cosolvent - use sparingly)[1]

  • Tween 80 (Surfactant)

  • Corn Oil (Lipid carrier)

Formulation Decision Matrix

Use the following logic flow to select the appropriate vehicle based on your target dose and route of administration.

FormulationDecision Start Target Dose & Route? IV_Route Intravenous (IV) / IP (Solution Required) Start->IV_Route PO_Route Oral (PO) (Suspension Acceptable) Start->PO_Route Solubility_Check Solubility in DMSO? IV_Route->Solubility_Check Protocol_C Protocol C: Standard Suspension (HPMC/Tween) PO_Route->Protocol_C Standard PK/Tox Protocol_D Protocol D: Lipid Formulation (Corn Oil/Solutol) PO_Route->Protocol_D If Bioavailability < 5% High_Sol > 20 mg/mL Solubility_Check->High_Sol Low_Sol < 5 mg/mL Solubility_Check->Low_Sol Protocol_A Protocol A: Cosolvent System (DMSO/PEG/Tween) High_Sol->Protocol_A Protocol_B Protocol B: Cyclodextrin Complex (HP-β-CD) Low_Sol->Protocol_B

Figure 1: Decision tree for selecting the optimal formulation vehicle based on physicochemical properties and study goals.

Detailed Protocols

Protocol A: The "Golden Ratio" Cosolvent System (IV/IP)

Target: Soluble formulation for PK studies. Composition: 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline. Mechanism: DMSO disrupts the crystal lattice; PEG 400 prevents re-crystallization; Tween 80 stabilizes the interface; Saline provides tonicity.

Reagents:

  • Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9%

  • Polyethylene Glycol 400 (PEG 400)[2][3]

  • Tween 80 (Polysorbate 80)[3]

  • Sterile Saline (0.9% NaCl)[4]

Step-by-Step Workflow (Critical Order of Addition): Failure to follow this specific order will result in irreversible precipitation.

ProtocolA_Workflow Step1 1. Dissolve API in 100% DMSO Step2 2. Add PEG 400 (Vortex 30s) Step1->Step2 Clear amber solution Step3 3. Add Tween 80 (Vortex 60s) Step2->Step3 Viscous mix Step4 4. Add Saline (Slow dropwise) Step3->Step4 Homogeneous Check QC Check: Clear Solution? Step4->Check

Figure 2: Critical order of addition for cosolvent formulations. Reversing steps (e.g., adding saline to DMSO) causes "crashing out."

Procedure:

  • Weigh the biphenyl amide into a sterile glass vial.

  • Add 10% of the final volume of DMSO.[5][6] Sonicate until perfectly clear. Note: If heating is required, do not exceed 40°C.

  • Add 40% of the final volume of PEG 400. Vortex vigorously. The solution may warm slightly (exothermic).

  • Add 5% of the final volume of Tween 80. Vortex until homogenous.

  • Critical Step: While vortexing or stirring, slowly add 45% of the final volume of warm (37°C) Sterile Saline.

    • Why warm saline? Cold saline can shock the system and trigger precipitation.

  • Filter sterilize using a 0.22 µm PVDF or PES filter (Avoid Nylon, which may bind drug).

Protocol B: Cyclodextrin Complexation (IV/IP/PO)

Target: Highly sensitive compounds where organic solvents (DMSO/PEG) cause toxicity or side effects. Composition: 20% (w/v) HP-β-CD in Saline (pH adjusted).

Mechanism: The biphenyl hydrophobic core inserts into the cyclodextrin torus, shielding it from water while the hydrophilic exterior ensures solubility.

Procedure:

  • Prepare vehicle: Dissolve 20g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mL sterile water.

  • Weigh drug into a vial.

  • Pre-wetting: Add a minimal volume of DMSO (max 1-2% of final volume) to wet the powder.

  • Add the 20% HP-β-CD solution.

  • High-Shear Mixing: Sonicate for 30–60 minutes. The solution may remain cloudy initially.

  • Adjust pH to 4.0–6.0 if the compound has ionizable groups (e.g., pyridine nitrogen on the biphenyl ring) to assist solubility.

  • Stir overnight at Room Temperature.

  • Filter (0.45 µm) to remove un-complexed drug.[7]

Protocol C: Homogeneous Suspension (Oral/Tox)

Target: High-dose oral toxicity studies (where solubility limits are exceeded). Composition: 0.5% HPMC (Hydroxypropyl methylcellulose) + 0.1% Tween 80 in Water.

Procedure:

  • Heat 1/3 of the required water to 80°C.

  • Disperse HPMC powder into the hot water with vigorous stirring (prevents clumping).

  • Add the remaining cold water to hydrate the polymer. Add Tween 80.[5][6][8][9]

  • Micronization: Use a mortar and pestle to grind the biphenyl amide with a small amount of the vehicle to form a smooth paste (levigation).

  • Gradually add the rest of the vehicle while triturating.

  • QC: Verify particle size is uniform and re-suspendability is good (no hard cake formation).

In Vivo Administration Guidelines

To ensure scientific integrity and animal welfare, strict volume limits must be adhered to. Exceeding these values can alter physiology and invalidate data.

Table 1: Recommended Dosing Volumes and Limits

SpeciesRouteIdeal Vol (mL/kg)Max Vol (mL/kg)Vehicle Constraints
Mouse IV (Bolus)510pH 7.4, Isotonic, <5% DMSO
Mouse PO (Gavage)1020Viscosity < 100 cP
Mouse IP1020pH 6-8, Non-irritating
Rat IV (Bolus)25pH 7.4, Isotonic
Rat PO (Gavage)510Can tolerate oils/suspensions

Tolerability Warnings:

  • DMSO: >10% IV can cause haemolysis and phlebitis. >20% IP can cause pain/writhing.

  • Tween 80: >5% can trigger histamine release (pseudo-allergy) in dogs; rodents are less sensitive but caution is advised.

  • PEG 400: High doses (>30% vehicle) via IP can be irritating and cause dehydration due to hypertonicity.

Troubleshooting & Quality Control

Issue: "Cloudiness" appears upon adding saline in Protocol A.

  • Cause: The "Ostwald Ripening" effect or local high water concentration.

  • Fix:

    • Ensure Saline is warm (37°C).

    • Increase Tween 80 concentration to 10%.

    • Switch to Protocol B (Cyclodextrins).

Issue: Compound precipitates after 2 hours.

  • Cause: Metastable supersaturation.

  • Fix: Formulate fresh immediately before dosing. Do not store overnight.

Issue: Animal lethargy/distress immediately post-dose.

  • Cause: Vehicle toxicity (likely DMSO or high osmolarity).

  • Fix: Reduce DMSO to 5%; slow down IV injection rate (over 30-60 seconds).

References

  • Neervannan, S. (2006).[10] Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[1][4][5][11][12][13] Pharmaceutical Research, 21(2), 201-230. Link

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Gad, S. C., et al. (2016). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 35(6), 665-698. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(pentan-2-yl)biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(pentan-2-yl)biphenyl-4-carboxamide. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your product yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of N-(pentan-2-yl)biphenyl-4-carboxamide. We will explore the root causes of these issues and provide actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

A diminished or nonexistent yield is one of the most common frustrations in amide synthesis. Several factors, from reagent quality to reaction conditions, can contribute to this outcome.

Question: I'm getting a very low yield of my target amide. What are the likely causes and how can I fix it?

Answer: Low yields in the synthesis of N-(pentan-2-yl)biphenyl-4-carboxamide can often be traced back to one of three main areas: the choice of coupling method, the reaction conditions, or the purity of your starting materials. Let's break down the troubleshooting process.

1. Re-evaluating Your Synthetic Strategy

There are two primary methods for forming this amide bond: the acylation of pentan-2-amine with an activated biphenyl-4-carboxylic acid derivative (like an acid chloride), or a direct coupling of the carboxylic acid and the amine using a coupling reagent.

  • Method A: The Acid Chloride Route (Schotten-Baumann Conditions)

    This classic method involves converting biphenyl-4-carboxylic acid to biphenyl-4-carbonyl chloride, which then reacts with pentan-2-amine.[][2] While often robust, potential pitfalls can lead to low yields.

    • Incomplete Acid Chloride Formation: The conversion of the carboxylic acid to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride must be complete.[3] Any remaining carboxylic acid will not react under these conditions.

      • Solution: Ensure you use a slight excess of the chlorinating agent and allow for a sufficient reaction time, often with gentle heating.[3] It's also crucial to perform this step under anhydrous conditions to prevent hydrolysis of the acid chloride back to the carboxylic acid.

    • Side Reactions of the Amine: The acylation of an amine with an acid chloride produces one equivalent of hydrochloric acid (HCl).[4] This acid will react with the basic pentan-2-amine to form an unreactive ammonium salt, effectively halving the amount of amine available for the desired reaction.[4]

      • Solution: The Schotten-Baumann reaction addresses this by adding a base, typically an aqueous solution of sodium hydroxide (NaOH) or an organic base like triethylamine (Et₃N) or pyridine, to neutralize the HCl as it forms.[2][4][5] This ensures the amine remains in its free, nucleophilic form.

    • Hydrolysis of the Acid Chloride: Biphenyl-4-carbonyl chloride is susceptible to hydrolysis by water. In a biphasic Schotten-Baumann reaction, vigorous stirring is essential to ensure the acylation of the amine is faster than the hydrolysis of the acid chloride.[6]

      • Solution: Maintain good agitation of the reaction mixture. Running the reaction at a lower temperature can also help to slow the rate of hydrolysis relative to the amidation.

  • Method B: Direct Amide Coupling

    This approach uses coupling reagents to activate the carboxylic acid in situ for reaction with the amine.[7][8] This method avoids the need to isolate the often-sensitive acid chloride.

    • Inefficient Coupling Reagent: Not all coupling reagents are created equal, and their effectiveness can depend on the specific substrates. For sterically hindered or electron-deficient amines, some standard coupling reagents may be sluggish.[9][10]

      • Solution: A variety of coupling reagents are available. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[9] For more challenging couplings, phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) can be more effective.[7] It is often beneficial to screen a selection of coupling reagents to find the optimal conditions for your specific reaction.[7]

    • Incompatible Reaction Conditions: The pH and solvent can significantly impact the efficiency of coupling reactions. For instance, EDC/NHS coupling works best in a specific pH range (typically 4.5-6.0 for the activation step and 7.0-8.5 for the amine coupling).[11] Buffers containing primary amines, such as Tris, will compete with your desired amine and should be avoided.[11]

      • Solution: Carefully control the pH of your reaction. Use appropriate non-nucleophilic buffers if necessary. Ensure your solvent is dry, as water can hydrolyze the activated intermediates.[11]

2. Optimizing Reaction Parameters

Regardless of the method chosen, fine-tuning the reaction conditions is critical for maximizing yield.

ParameterRecommendation for Acid Chloride RouteRecommendation for Coupling Reagent RouteRationale
Stoichiometry Use a slight excess (1.05-1.2 equivalents) of the acid chloride relative to the amine.Use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagents.Drives the reaction to completion and accounts for any potential side reactions or degradation.
Base Use at least 2 equivalents of a base like Et₃N or pyridine, or an aqueous base like NaOH.Use a non-nucleophilic base like DIPEA (diisopropylethylamine), especially with aminium/uronium reagents.Neutralizes the acid byproduct in the acid chloride method and facilitates the coupling process.[4][9]
Temperature Typically 0 °C to room temperature.Often performed at room temperature, but cooling to 0 °C during the addition of reagents can minimize side reactions.Balances reaction rate with the stability of intermediates and reagents. Exothermic reactions may require cooling.[]
Reaction Time Monitor by TLC or LC-MS until the starting amine is consumed (usually 1-4 hours).Can range from a few hours to overnight. Monitor progress to determine the optimal time.Insufficient time leads to incomplete conversion, while excessively long times can lead to product degradation.
Solvent Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.[2]Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (ACN), or DCM.[2][9]The solvent must dissolve the reactants and be inert to the reaction conditions.
3. Ensuring Reagent Purity
  • Purity of Starting Materials: Impurities in either the biphenyl-4-carboxylic acid or pentan-2-amine can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify them by recrystallization or distillation before use.

  • Reagent Stability: Many coupling reagents and acid chlorides are sensitive to moisture and can degrade over time.[11]

    • Solution: Use fresh reagents whenever possible. Store moisture-sensitive compounds in a desiccator.[11]

Issue 2: Product Purification Challenges

Even with a successful reaction, isolating the pure N-(pentan-2-yl)biphenyl-4-carboxamide can be challenging due to the presence of unreacted starting materials or byproducts.

Question: My crude product is a complex mixture, and I'm struggling to isolate the pure amide. What are the best purification strategies?

Answer: Effective purification starts with understanding the potential impurities.

  • Unreacted Biphenyl-4-carboxylic Acid: If your reaction did not go to completion, you will have leftover starting acid.

    • Solution: An aqueous workup with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be extracted into the aqueous layer.

  • Byproducts from Coupling Reagents: Carbodiimide coupling reagents like DCC and EDC generate urea byproducts (DCU and EDU, respectively). DCU is poorly soluble in many organic solvents, while EDU is water-soluble.

    • Solution: DCU can often be removed by filtration. The water-solubility of EDU allows for its removal with an aqueous wash.

  • Colored Impurities: Sometimes, minor side reactions can produce colored byproducts.

    • Solution: These can often be removed by treating a solution of the crude product with activated charcoal followed by filtration.[12]

Recommended Purification Workflow
  • Aqueous Workup: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine and basic byproducts, then with a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Crystallization/Chromatography:

    • Recrystallization: N-(pentan-2-yl)biphenyl-4-carboxamide is a solid, making recrystallization an excellent purification method.[12] Experiment with different solvent systems, such as ethanol, isopropanol, or ethyl acetate/hexane mixtures, to find conditions that provide good crystal formation.[12]

    • Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: Can I perform this synthesis as a one-pot reaction?

A1: Yes, a one-pot synthesis is highly feasible, particularly when using coupling reagents.[7] This involves simply mixing the biphenyl-4-carboxylic acid, pentan-2-amine, coupling reagent, and a suitable base in an appropriate solvent. One-pot procedures that convert the carboxylic acid to an acyl fluoride in situ have also been shown to be effective for challenging amide couplings.[10]

Q2: My pentan-2-amine is a racemic mixture. Will this affect the reaction?

A2: Using racemic pentan-2-amine will result in a racemic mixture of the N-(pentan-2-yl)biphenyl-4-carboxamide product. The reaction itself is unlikely to be affected, but you will produce both the (R) and (S) enantiomers of the final amide. If a single enantiomer is required, you must start with an enantiomerically pure amine.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to separate the starting materials from the product. The product amide should have an Rf value intermediate between the more polar carboxylic acid and the more polar amine. Staining with potassium permanganate or viewing under UV light can help visualize the spots. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q4: What is the mechanism of the Schotten-Baumann reaction?

A4: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[5][13] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base then deprotonates the resulting positively charged nitrogen to yield the neutral amide product.[13]

Q5: Are there greener alternatives for this synthesis?

A5: Yes, there is a growing interest in developing more environmentally friendly amidation methods. Some strategies include:

  • Catalytic Amidation: Using catalysts to directly couple carboxylic acids and amines, liberating only water as a byproduct.[14][15]

  • Aqueous Synthesis: Employing water-soluble activating reagents that allow the entire reaction to be performed in water, reducing the need for hazardous organic solvents.[16]

  • Flow Chemistry: The Schotten-Baumann reaction has been successfully optimized under continuous flow conditions, which can suppress side reactions like hydrolysis and improve safety and scalability.[6]

Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate the key synthetic pathways.

Amide Synthesis Routes CarboxylicAcid Biphenyl-4-carboxylic Acid AcidChloride Biphenyl-4-carbonyl Chloride CarboxylicAcid->AcidChloride SOCl₂ or (COCl)₂ Product N-(pentan-2-yl)biphenyl-4-carboxamide CarboxylicAcid->Product + Amine AcidChloride->Product + Amine + Base (Schotten-Baumann) Amine Pentan-2-amine Amine->Product Coupling Coupling Reagents (e.g., EDC, HATU) Coupling->Product

Caption: Key synthetic routes to N-(pentan-2-yl)biphenyl-4-carboxamide.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Washes) Start->Workup Dry Dry & Concentrate Workup->Dry Decision Purity Check (TLC, NMR) Dry->Decision Recrystallize Recrystallization Decision->Recrystallize Impure Chromatography Column Chromatography Decision->Chromatography Complex Mixture End Pure Product Decision->End Sufficiently Pure Recrystallize->End Chromatography->End

Caption: A logical workflow for the purification of the target amide.

References
  • Takeda, Y., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Pore, V. S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(25), 3315-3318. [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]

  • Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]

  • Blacker, A. J., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 4(5), 372-375. [Link]

  • Kaur, P., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11460-11464. [Link]

  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. [Link]

  • Ahluwalia, V. K., et al. (2005). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis (pp. 379-381). Cambridge University Press.
  • ChemRxiv. (2023). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. [Link]

  • ResearchGate. (2025, October). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]

  • ResearchGate. (2025, August 7). 1-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: Investigation of Structural Variations. [Link]

  • Loidolt, C., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 85(23), 15334-15346. [Link]

  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.
  • ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Google Patents. WO2005049586A1 - Process for production of (s) -n-pentanoyl-n-[[2'-(1h-tetrazole-5yl) [1,1'-biphenyl]-4-yl]methyl]-l-valine.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Royal Society of Chemistry. (2023, January 4). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. [Link]

  • MalariaWorld. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

  • Ghaffari, B., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 12444. [Link]

  • Gunanathan, C., & Milstein, D. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(1), 3318-3319. [Link]

Sources

Resolving solubility issues of biphenyl carboxamides in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues of Biphenyl Carboxamides in Aqueous Buffers Role: Senior Application Scientist, Technical Support Center

Case ID: BPH-SOL-001 Status: Open Priority: High (Blocker for Bioassays)

Welcome to the Technical Support Center. You are likely here because your biphenyl carboxamide hits are "crashing out" upon dilution into assay media, showing variable IC50s, or failing to re-dissolve from frozen stocks.

This guide addresses the "Biphenyl Paradox" : The very structural features that make these compounds potent binders (planar, aromatic


-systems) also drive them to stack avidly in water, forming insoluble micro-crystalline aggregates that defy standard solubilization logic.

🏗️ Module 1: The Root Cause Analysis

Before attempting a fix, you must understand why your compound is failing.

The Mechanism: Planar Stacking & The "Brick Dust" Effect

Biphenyl carboxamides possess two phenyl rings often linked by a rigid amide bond.

  • High LogP (Lipophilicity): They fear water.

  • Planarity: Unlike sp3-rich molecules, biphenyls are flat. They stack like plates in a dishwasher (

    
    -
    
    
    
    stacking).
  • High Crystal Lattice Energy: It takes significant energy to break a molecule out of its crystal lattice to enter solution. This is often called "brick dust" behavior.

The Diagnostic Test: Do not trust your eyes. A solution can look clear but contain colloidal aggregates that cause false positives (promiscuous inhibition).

  • Quick Check: Shine a laser pointer (green/red) through the solution. If you see a beam path (Tyndall effect), you have a suspension, not a solution.

  • Rigorous Check: Dynamic Light Scattering (DLS) or Nephelometry.

🛠️ Module 2: Troubleshooting Workflows

Decision Matrix: The Solubility Rescue Tree

Use this logic flow to determine the correct solubilization strategy for your specific assay.

SolubilityRescue Start Compound Precipitates in Aqueous Buffer Check_pH Does it have ionizable groups? (COOH, Basic Amine) Start->Check_pH Adjust_pH Adjust Buffer pH (2 units away from pKa) Check_pH->Adjust_pH Yes Check_Conc Is Assay Conc > 10 µM? Check_pH->Check_Conc No Adjust_pH->Check_Conc Reduce_Conc Reduce Conc. (Work at < Kinetic Solubility limit) Check_Conc->Reduce_Conc Yes Check_DMSO Is DMSO > 1% tolerated? Check_Conc->Check_DMSO No CoSolvent Use Co-solvent Strategy (DMSO + PEG400 or Glycerol) Check_DMSO->CoSolvent Yes Complexation Use Cyclodextrin Complexation (HP-β-CD) Check_DMSO->Complexation No (Sensitive Cells/Enzymes)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on compound properties and assay constraints.

🧪 Module 3: Experimental Protocols

Protocol A: The "Intermediate Dilution" Method

Issue: Direct addition of 100% DMSO stock to buffer causes "shock precipitation" (local supersaturation). Solution: Step-down dilution to prevent nucleation.

  • Prepare Stock: 10 mM compound in 100% DMSO.

  • Prepare Intermediate: Dilute Stock 1:10 into 100% Ethanol or PEG400 (Result: 1 mM).

    • Why? PEG/Ethanol are less polar than water but miscible with it, acting as a "bridge."

  • Final Dilution: Slowly add the Intermediate (1 mM) to your vortexing aqueous buffer to reach 10 µM.

    • Result: 1% DMSO / 9% PEG / 90% Buffer.

Protocol B: Cyclodextrin Complexation (The Gold Standard)

Issue: You cannot use high DMSO/PEG concentrations (e.g., cell-based assays). Solution: Encapsulate the biphenyl tail in Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Reagents:

  • HP-β-CD (2-hydroxypropyl-beta-cyclodextrin) - Avoid native β-CD due to lower solubility.

  • Assay Buffer (e.g., PBS).[1]

Steps:

  • Prepare Vehicle: Dissolve HP-β-CD in buffer to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add your compound (from DMSO stock) directly into the 20% HP-β-CD solution.

    • Ratio: Ensure the molar ratio of CD:Compound is at least 10:1 (usually massive excess is used, e.g., 10 mM CD for 10 µM drug).

  • Equilibration: Shake at 500 rpm for 30 minutes at RT. The CD hydrophobic cavity will uptake the biphenyl rings.[2]

  • Dilution: Dilute this complex into your final assay wells.

Workflow Diagram: Cyclodextrin Encapsulation

CD_Protocol Step1 DMSO Stock (10 mM) Step3 Vortex & Shake (30 mins) Step1->Step3 Add 1µL Step2 20% HP-β-CD in Buffer Step2->Step3 Add 99µL Step4 Soluble Inclusion Complex Step3->Step4 Encapsulation Step5 Assay Plate Step4->Step5 Dilute

Figure 2: Workflow for generating soluble cyclodextrin-biphenyl inclusion complexes.

📊 Module 4: Reference Data

Table 1: Solvent Compatibility Guide

Use this to select the "Bridge Solvent" for Protocol A.

SolventPolarity (Dielectric)Biphenyl SolubilityBiological ToxicityRecommended Max %
DMSO High (47)HighModerate (Cell specific)0.1% - 1.0%
Ethanol Moderate (24)ModerateHigh (Volatile)< 2.0%
PEG 400 Low-Mod (12)HighLow< 5.0%
Glycerol High (42)LowVery Low< 10%
HP-β-CD N/A (Complex)Very High Non-Toxic Up to 20%
Table 2: Kinetic vs. Thermodynamic Solubility

Know which number you are measuring.

FeatureKinetic SolubilityThermodynamic Solubility
Source Material DMSO Stock SolutionSolid Powder
Timeframe Minutes to Hours (Precipitation rate)Hours to Days (Equilibrium)
Relevance High for HTS/Bioassays High for Formulation/CMC
Risk Supersaturation (Metastable)None (True Equilibrium)
Result Often overestimates true solubilityThe "real" limit

❓ Frequently Asked Questions (FAQ)

Q: My compound precipitates after 2 hours in the assay plate. Why? A: You measured Kinetic Solubility at T=0. Biphenyls often form supersaturated solutions that are metastable. Over time, the "brick dust" crystal lattice reforms, causing delayed precipitation. Fix: Switch to the Cyclodextrin Protocol (Protocol B) to thermodynamically stabilize the molecule in the aqueous phase.

Q: Can I use Tween 80 instead of Cyclodextrin? A: You can, but proceed with caution. Tween 80 (and Triton X-100) are micellar surfactants.

  • They can lyse cell membranes at high concentrations.

  • They often quench fluorescence in FRET/FP assays.

  • HP-β-CD is superior because it sequesters the drug inside a cavity without disrupting the bulk solution properties or membranes.

Q: Does pH adjustment help for pure biphenyl carboxamides? A: Generally, no . The carboxamide nitrogen is not basic (pKa < -0.5) and the NH is not acidic enough (pKa > 15) to be ionized at physiological pH (7.4). pH adjustment only works if you have other functional groups (e.g., a carboxylic acid tail or a basic piperazine ring) attached to the biphenyl core.

📚 References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (The authoritative text on solubility in drug discovery).

  • Sittampalam, G. S., et al. (Eds.).[3][4] (2004).[4][5][6] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][5] (Standard operating procedures for assay solubility).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Definitive guide on CD complexation).

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.

Sources

Technical Support Center: Enantiomeric Separation of (R)- and (S)-N-(pentan-2-yl)biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chiral separation of (R)- and (S)-N-(pentan-2-yl)biphenyl-4-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and validated protocols. Our goal is to equip you with the expertise to overcome common challenges in the enantiomeric separation of this and structurally similar secondary amide compounds.

Fundamentals of Chiral Separation for N-(pentan-2-yl)biphenyl-4-carboxamide

The separation of the (R)- and (S)-enantiomers of N-(pentan-2-yl)biphenyl-4-carboxamide is critical for understanding their respective pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most effective techniques for this purpose.

The primary mechanism of separation on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. For amide compounds like the topic of our discussion, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability and success in resolving a wide range of chiral molecules.[1][2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the method development and routine analysis for the separation of N-(pentan-2-yl)biphenyl-4-carboxamide enantiomers.

Q1: I am not seeing any separation (co-elution) of my enantiomers. What are my initial steps?

A1: Co-elution is a common starting point in method development. Here is a systematic approach to achieve resolution:

  • Confirm System Suitability: First, ensure your HPLC/SFC system is functioning correctly with a standard, non-chiral compound. This rules out broader system issues.

  • Initial Column Screening: Not every CSP will resolve every pair of enantiomers. A screening of several polysaccharide-based columns is the most effective strategy. For amides, columns like Daicel's CHIRALPAK® IC, OD-H, and CHIRALCEL® OJ-H have shown good success.[1]

  • Mobile Phase Optimization:

    • Normal Phase (NP): This is often the preferred starting mode. A typical mobile phase is a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). Vary the alcohol percentage (e.g., from 5% to 20%) as this has a major impact on retention and selectivity.

    • Additives: For amide compounds, which can have a slightly basic nitrogen, adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase can significantly improve peak shape and resolution.[3][4]

    • Supercritical Fluid Chromatography (SFC): SFC can offer faster and more efficient separations. A common mobile phase is supercritical CO2 with a co-solvent like methanol or ethanol. Similar to NP-HPLC, additives can be crucial.

Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A2: Poor resolution can be tackled by adjusting several parameters that influence the thermodynamics and kinetics of the separation.

  • Optimize Mobile Phase Composition:

    • Modifier Strength: Decrease the percentage of the alcohol modifier in your mobile phase. This will generally increase retention times and can often improve resolution, giving the enantiomers more time to interact with the CSP.

    • Modifier Type: Switching the alcohol modifier (e.g., from isopropanol to ethanol) can alter the selectivity (α) of the separation.

  • Adjust the Temperature: Temperature plays a complex role in chiral separations.

    • Generally, decreasing the temperature (e.g., from 25°C to 15°C) increases the stability of the diastereomeric complexes, which often leads to better resolution.[5][6] However, this will also increase analysis time and backpressure.

    • In some less common cases, increasing the temperature can improve resolution, so it is an important parameter to screen.[7][8]

  • Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the efficiency of the column (more theoretical plates), leading to sharper peaks and better resolution.

Q3: My peaks are tailing or fronting. What causes this and how can I achieve symmetrical peaks?

A3: Peak asymmetry compromises quantification and resolution.

  • Peak Tailing:

    • Cause: Tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds interacting with acidic silanol groups on the silica support. It can also indicate column overload.

    • Solution:

      • Add a Basic Modifier: As mentioned, adding 0.1% DEA or another amine to the mobile phase is highly effective at masking silanol interactions and improving the peak shape of amide compounds.[3]

      • Reduce Sample Concentration: Inject a more dilute sample to ensure you are not overloading the column.

      • Check for Column Degradation: If the problem persists and is new for a previously working method, the column may be degrading. A blocked inlet frit can also cause peak distortion.[9]

  • Peak Fronting:

    • Cause: This is less common but can be caused by sample solvent incompatibility (injecting in a solvent much stronger than the mobile phase) or severe column overload.[10]

    • Solution:

      • Match Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent.

      • Reduce Injection Volume/Concentration: This is a critical step to rule out overload.

Q4: My retention times are shifting between injections, leading to poor reproducibility. What should I check?

A4: Drifting retention times point to an unstable system.

  • Insufficient Equilibration: Chiral columns, especially in normal phase, can require significant time to equilibrate with the mobile phase. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small ambient temperature changes can affect retention times.[5]

  • Mobile Phase Composition: Ensure your mobile phase is well-mixed and stable. If using additives, ensure they are fully dissolved. Evaporation of the more volatile solvent component can change the mobile phase composition over time.

  • Additive Memory Effect: If you switch between methods using acidic and basic additives on the same column, residual additives can affect subsequent analyses. It is crucial to thoroughly flush the column when changing mobile phase systems.[11]

Recommended Experimental Protocol (Starting Point)

This protocol provides a robust starting point for developing a separation method for (R)- and (S)-N-(pentan-2-yl)biphenyl-4-carboxamide.

Protocol: Chiral HPLC Method Development
  • Column Selection:

    • Primary Screening Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • Dimensions: 250 x 4.6 mm, 5 µm particle size

  • Sample Preparation:

    • Dissolve the racemic standard of N-(pentan-2-yl)biphenyl-4-carboxamide in a 50/50 mixture of n-hexane and isopropanol to a concentration of 1.0 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter.

  • HPLC Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

  • Optimization Procedure:

    • If resolution is insufficient, decrease the isopropanol content in 2% increments (e.g., to 8%, then 6%).

    • If peaks are broad or tailing, ensure the 0.1% DEA is included.

    • If resolution is still low, decrease the temperature to 15°C.

Data Summary Table: Starting Conditions
ParameterRecommended SettingRationale
Chromatographic Mode Normal Phase (NP)Often provides better selectivity for amides on polysaccharide CSPs.
Chiral Stationary Phase CHIRALPAK® ICKnown for its excellent performance with a wide range of amides.[1]
Mobile Phase n-Hexane / IsopropanolStandard NP eluent system offering good control over retention.
Modifier Isopropanol (10%)A good starting percentage to balance retention and analysis time.
Additive Diethylamine (0.1%)Crucial for improving peak shape and preventing secondary interactions.[3]
Temperature 25°CA standard starting point before exploring thermodynamic effects.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.

Visual Workflow for Chiral Method Development

The following diagram illustrates a logical workflow for developing and troubleshooting your chiral separation method.

Chiral_Method_Dev cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development & Optimization cluster_analysis Phase 3: Analysis & Troubleshooting SamplePrep Sample Preparation (Dissolve & Filter) SystemPrep HPLC/SFC System Prep (Prime & Equilibrate) SamplePrep->SystemPrep Scouting Column & Mobile Phase Scouting SystemPrep->Scouting CoElution No Separation (Co-elution) Scouting->CoElution Fail PoorRes Poor Resolution (Rs < 1.5) Scouting->PoorRes Partial GoodSep Good Separation (Rs >= 1.5) Scouting->GoodSep Success CoElution->Scouting Change Column/ Mobile Phase Optimize Optimize Parameters (Temp, Flow, % Modifier) PoorRes->Optimize Routine Routine Analysis GoodSep->Routine Optimize->GoodSep Optimized Troubleshoot Troubleshoot Issues (Peak Shape, Reproducibility) Routine->Troubleshoot Problem Occurs PeakShape Adjust Additives & Sample Load Troubleshoot->PeakShape Asymmetry Reproducibility Check Equilibration & System Stability Troubleshoot->Reproducibility Drifting RTs PeakShape->Routine Resolved Reproducibility->Routine Resolved

Caption: A workflow for chiral separation method development.

References

  • Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. (2025). Vertex AI Search.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (2013).
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral St
  • Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chrom
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • Chiral mobile phase additives in HPLC enantiosepar
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral separation of amides using supercritical fluid chrom
  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2020).
  • Method development with CHIRALPAK® IA - HPLC.Daicel Chiral Technologies.
  • Trouble with chiral separations. (2020).
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).PMC.

Sources

Minimizing side reactions in biphenyl acid chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Side Reactions & Optimizing Yields in Biphenyl Amidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Drug Substance Intermediate)

Executive Summary

Biphenyl acid chlorides are deceptive. While the biphenyl core appears stable, its steric bulk and poor solubility profile often force researchers into forcing conditions (higher temperatures, concentrated mixtures) that accelerate side reactions like hydrolysis, anhydride formation, and dimerization.

This guide moves beyond standard textbook protocols. It treats the reaction as a dynamic system where Solubility , Moisture Control , and Nucleophile Availability compete. Below are the field-proven protocols to suppress side reactions and maximize the target amide/ester.

Module 1: The Reagent Integrity (Pre-Coupling)

User Issue: "My acid chloride looks pure by NMR, but the coupling yield is inconsistent." Diagnosis: Invisible Hydrolysis & Anhydride Formation.

Biphenyl acid chlorides are solid and crystalline, often trapping trace HCl or thionyl chloride within the lattice. Upon dissolution for coupling, these impurities trigger immediate side reactions.

The "Self-Validating" Synthesis Protocol

Do not rely on commercial acid chlorides if possible. Synthesize fresh using the Oxalyl Chloride/DMF method, which is milder than Thionyl Chloride reflux.

  • The Vilsmeier Pathway (Catalytic Activation):

    • Reagents: Biphenyl carboxylic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (0.05 eq, essential catalyst), Anhydrous DCM.

    • Mechanism: DMF reacts with oxalyl chloride to form the Vilsmeier reagent (chloroiminium ion), which activates the carboxylic acid rapidly at room temperature, avoiding thermal degradation.

    • Checkpoint: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) must be visible. If not, add another drop of DMF.
  • The "Anhydride Trap" Test:

    • Before coupling, take a small aliquot of your acid chloride solution and add excess dry methanol.

    • Run TLC/LCMS: You should see only the methyl ester.

    • Red Flag: If you see the free acid peak, your solvent is wet. If you see a split peak (ester + acid) in a non-protic quench, you likely formed the symmetric anhydride during concentration.

Visualizing the Danger Zone: Anhydride Formation

The diagram below illustrates how moisture doesn't just kill one equivalent of reagent; it triggers a cascade that consumes two equivalents to form an unreactive anhydride.

SideReactionPathways RCOCl Biphenyl Acid Chloride (R-COCl) RCOOH Carboxylic Acid (Impurity) RCOCl->RCOOH Hydrolysis (Fast) Anhydride Symmetric Anhydride (Side Product) RCOCl->Anhydride Dimerization Amide Target Amide (Product) RCOCl->Amide Coupling (Desired) H2O Trace Moisture H2O->RCOOH RCOOH->Anhydride Reacts with R-COCl Amine Nucleophile (Amine/Alcohol) Amine->Amide

Figure 1: The "Anhydride Trap." Moisture hydrolyzes the Acid Chloride to Acid, which then scavenges remaining Acid Chloride to form the Anhydride, effectively halving your active reagent.

Module 2: The Coupling Reaction (Process Optimization)

User Issue: "The reaction stalls at 60% conversion, and adding more acid chloride doesn't help." Diagnosis: The "Biphenyl Solubility Wall."

Biphenyl rings induce


-stacking, making the acid chloride or the product precipitate prematurely. If the reaction becomes heterogeneous (slurry) before completion, the reagents become coated in salt byproducts (

), halting the reaction.
Troubleshooting Matrix: Solvent & Base Selection
VariableStandard ProtocolBiphenyl Optimized Protocol Why?
Solvent DCM or EtherTHF or 2-MeTHF Biphenyls are poorly soluble in ether. THF disrupts

-stacking better than DCM.
Base Triethylamine (

)
DIPEA (Hünig's Base) DIPEA is bulkier, preventing the formation of tight ion-pair salts that precipitate and trap reagents.
Addition Acid Cl into AmineSimultaneous Addition Prevents localized high concentrations of Acid Cl, reducing dimer formation.
Catalyst NoneDMAP (0.1 eq) Essential if the nucleophile is sterically hindered or if the biphenyl has ortho-substituents.
The "Homogeneity" Protocol
  • Dissolve the Amine: Use anhydrous THF + DIPEA (1.5 eq).

  • Dissolve the Acid Chloride: Use anhydrous THF (do not use DCM if possible, to avoid mixed solvent precipitation).

  • The "Slow-Stream" Addition: Add the Acid Chloride solution to the Amine solution slowly at

    
    .
    
    • Critical Step: If a thick white precipitate forms immediately (

      
      ), add more solvent. The mixture must remain stirrable. If it turns into a "paste," the reaction will stall.
      

Module 3: Advanced Troubleshooting (FAQs)

Q1: I see a "Des-Chloro" impurity by MS (M-35). What happened?

Answer: This is a palladium ghost. If your biphenyl acid was synthesized via Suzuki Coupling (e.g., Phenylboronic acid + Bromobenzoic acid), trace Palladium (Pd) often remains chelated to the carboxylic acid.

  • Mechanism: In the presence of

    
     sources (or even solvent degradation under stress), residual Pd can catalyze the oxidative addition into the Ar-Cl bond (if present) or cause other reductions.
    
  • Fix: Treat your Biphenyl Carboxylic Acid with a metal scavenger (e.g., SiliaMetS® Thiol) before making the acid chloride.

Q2: Can I use Schotten-Baumann (Aq. NaOH / DCM) conditions?

Answer: Generally, No for biphenyls. While Schotten-Baumann is excellent for simple benzoyl chlorides, biphenyl acid chlorides are too hydrophobic. They will stay in the DCM layer while the hydroxide stays in the water.

  • Exception: If you must use aqueous base, you need a Phase Transfer Catalyst (TBAB or TEBA, 5 mol%). This shuttles the hydroxide into the organic layer, but this increases the risk of hydrolysis over amidation. Stick to anhydrous conditions for high-value intermediates.

Q3: My product is an oil that won't crystallize. How do I purify?

Answer: Biphenyl amides are notorious for "oiling out."

  • The "Anti-Solvent" Crash: Dissolve the crude oil in a minimum amount of hot Ethyl Acetate. Slowly add Heptane (not Hexane) until cloudy. Let it stand.

  • The Acid Wash: Wash the organic layer with 1M HCl twice. This removes unreacted amine and DMAP. Then wash with sat.

    
     to remove hydrolyzed acid and anhydrides (anhydrides hydrolyze to acid on the column, so kill them now).
    

Workflow Visualization: The Decision Tree

Follow this logic flow to determine your optimal reaction conditions.

DecisionTree Start Start: Biphenyl Acid Chloride Coupling SolubilityCheck Is the Biphenyl Acid soluble in DCM? Start->SolubilityCheck YesDCM Use DCM + Et3N SolubilityCheck->YesDCM Yes NoDCM Use THF or 2-MeTHF + DIPEA SolubilityCheck->NoDCM No StericCheck Is the Nucleophile Hindered? (e.g., Secondary Amine/Aniline) YesDCM->StericCheck NoDCM->StericCheck AddDMAP Add DMAP (0.1 eq) (Acyl Transfer Catalyst) StericCheck->AddDMAP Yes Standard Standard Addition (0°C to RT) StericCheck->Standard No PdCheck Was Acid made via Suzuki? AddDMAP->PdCheck Standard->PdCheck Scavenge REQUIRED: Metal Scavenger Treatment Pre-Activation PdCheck->Scavenge Yes Proceed Proceed to Coupling PdCheck->Proceed No Scavenge->Proceed

Figure 2: Experimental decision tree for optimizing biphenyl coupling conditions.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827–10852. Link

  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Ennis, D. S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248–252.[4] Link

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of N-(pentan-2-yl)biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research and development. The synthesized compound, N-(pentan-2-yl)biphenyl-4-carboxamide, presents a compelling case study for demonstrating the power and synergy of modern analytical techniques. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparison with other key spectroscopic methods. Our focus is to not only present data but to illuminate the rationale behind the interpretation, offering researchers a practical framework for structural verification.

Part 1: Deconstructing the ¹H NMR Spectrum of N-(pentan-2-yl)biphenyl-4-carboxamide

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure.[1][2] For N-(pentan-2-yl)biphenyl-4-carboxamide, we can predict a distinct ¹H NMR spectrum based on its constituent parts: the biphenyl core, the amide linker, and the chiral pentan-2-yl group. All chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[3]

Predicted ¹H NMR Spectral Data

Proton Assignment (Label) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale & Key Considerations
H-a, H-a' ~ 7.8 - 8.0Doublet (d)2HProtons ortho to the carbonyl group are significantly deshielded by its electron-withdrawing nature and anisotropic effects.
H-b, H-b' ~ 7.6 - 7.7Doublet (d)2HProtons meta to the carbonyl group, ortho to the second phenyl ring.
H-c, H-c' ~ 7.6 - 7.7Doublet (d) or Multiplet (m)2HProtons on the terminal phenyl ring, ortho to the bond connecting the rings.
H-d, H-d', H-e ~ 7.3 - 7.5Multiplet (m)3HProtons meta and para on the terminal phenyl ring, showing complex coupling.[4][5]
N-H (f) ~ 5.5 - 8.5Broad Singlet (br s)1HThe amide proton's chemical shift is highly variable, depending on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening and chemical exchange.[6][7]
C-H (g) ~ 4.1 - 4.3Multiplet (m)1HThis methine proton is adjacent to the nitrogen of the amide and a chiral center, leading to a downfield shift and complex splitting.
C-H₂ (h) ~ 1.5 - 1.7Multiplet (m)2HThese methylene protons are diastereotopic due to the adjacent chiral center (g).[8] They are chemically non-equivalent and are expected to show complex splitting patterns, potentially as two separate multiplets.[9][10]
C-H₂ (i) ~ 1.3 - 1.5Multiplet (m)2HMethylene protons further from the chiral center.
C-H₃ (j) ~ 1.2 - 1.3Doublet (d)3HThis methyl group is coupled to the methine proton (g).
C-H₃ (k) ~ 0.9Triplet (t)3HTerminal methyl group of the pentyl chain, coupled to the adjacent methylene group (i).

Predicted data is based on standard chemical shift tables and an understanding of substituent effects in a deuterated chloroform (CDCl₃) solvent.[3][11]

Part 2: A Holistic Approach: Comparison with Orthogonal Analytical Methods

While ¹H NMR is a powerful primary tool, its findings should be corroborated by orthogonal methods to ensure the highest level of confidence in structural assignment.[12] Each technique provides a unique piece of the structural puzzle.

Analytical Technique Information Provided for N-(pentan-2-yl)biphenyl-4-carboxamide Strengths Limitations
¹³C NMR Spectroscopy Provides the number of unique carbon environments and their electronic nature (aliphatic, aromatic, carbonyl).Quantifies all carbon atoms, including quaternary carbons not visible in ¹H NMR. Less signal overlap than ¹H NMR.Lower sensitivity requires more sample or longer acquisition times.[13]
Infrared (IR) Spectroscopy Confirms the presence of key functional groups. Expect strong absorbances for the N-H stretch (~3300 cm⁻¹), C=O (amide I band) stretch (~1650 cm⁻¹), and aromatic C=C stretches (~1600, 1500 cm⁻¹).[2]Fast, simple, and excellent for identifying functional groups.Provides limited information about the carbon skeleton and connectivity. The "fingerprint region" can be complex to interpret.[1]
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns that can confirm the connectivity of the biphenyl and pentyl fragments.Extremely high sensitivity, provides the molecular formula (with high-resolution MS), and offers structural clues through fragmentation.[14]Isomer differentiation can be challenging. Does not directly reveal the 3D arrangement of atoms.

This multi-technique approach forms a self-validating system. The molecular formula from MS confirms the elemental composition, IR confirms the core functional groups, and NMR elucidates the precise connectivity and stereochemical relationships.

Part 3: Experimental Protocols and Workflow

Achieving high-quality, reproducible data is contingent upon meticulous experimental execution.

Standard Operating Procedure: ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the N-(pentan-2-yl)biphenyl-4-carboxamide sample into a clean, dry vial.[13][15]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like TMS.[16][17]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or warming can be applied if necessary.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.

  • Labeling and Analysis: Cap the NMR tube, label it clearly, and insert it into the NMR spectrometer for data acquisition.

Analytical Workflow Diagram

The following diagram illustrates a robust workflow for comprehensive structural elucidation.

G cluster_0 Sample Preparation cluster_1 Primary Analysis: NMR cluster_2 Orthogonal Verification cluster_3 Data Integration & Reporting Prep Weigh & Dissolve (5-10 mg in 0.7 mL CDCl3) Filt Filter into NMR Tube Prep->Filt H1_NMR Acquire 1H NMR Spectrum Filt->H1_NMR MS Mass Spectrometry (Confirm MW & Formula) Filt->MS C13_NMR Acquire 13C NMR Spectrum H1_NMR->C13_NMR Interpret Correlate All Spectral Data C13_NMR->Interpret IR IR Spectroscopy (Confirm Functional Groups) MS->IR IR->Interpret Report Final Structure Confirmation & Report Generation Interpret->Report

Caption: Workflow for structural elucidation of organic compounds.

Conclusion

The analysis of N-(pentan-2-yl)biphenyl-4-carboxamide serves as an excellent paradigm for modern structural elucidation. While ¹H NMR provides the most detailed information regarding proton environments and connectivity, its true power is realized when integrated with complementary techniques like ¹³C NMR, IR spectroscopy, and mass spectrometry. This guide underscores that a multi-faceted, well-reasoned analytical approach is not merely best practice but an essential component of scientific rigor in the development of new chemical entities.

References

  • NMR Sample Preparation.

  • Biphenyl(92-52-4) 1H NMR spectrum. 4

  • NMR Sample Preparation. 13

  • Interpretation of organic compounds by IR, NMR and Mass Spectrometry. 14

  • NMR sample preparation. 15

  • Standard Operating Procedure (SOP) Title: NMR Sample Preparation. 16

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. 5

  • NMR Sample Preparation: The Complete Guide. 17

  • Diastereotopic protons in acyclic compounds. 8

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. 1

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. 2

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA.

  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. 18

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. 19

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. 12

  • ¹H NMR Spectroscopy and Proton Equivalence. 9

  • From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have.

  • H NMR Spectroscopy. 6

  • Homotopic Enantiotopic Diastereotopic and Heterotopic. 10

  • 1H NMR Chemical Shifts for Common Functional Groups. 20

  • NMR Chemical Shift Values Table. 3

  • Chemical shifts. 21

  • Chemical Shifts in ¹H NMR Spectroscopy. 11

  • 1H NMR chemical shift ppm table. 7

  • NMR Spectroscopy – 1H NMR Chemical Shifts. 22

  • 1H NMR Chemical Shift. 23

Sources

HPLC Method Development for N-(pentan-2-yl)biphenyl-4-carboxamide Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for N-(pentan-2-yl)biphenyl-4-carboxamide requires navigating its high lipophilicity (LogP ~4.4) and aromatic structure.[1][2][3] While generic C18 methods often suffice for basic screening, they frequently fail to resolve structurally similar aromatic impurities (e.g., positional isomers or des-alkyl degradants).

This guide compares the industry-standard C18 stationary phase against the Biphenyl stationary phase , demonstrating why the latter offers superior selectivity for this specific analyte through enhanced


 interactions. We provide a validated protocol, experimental data comparisons, and a robust troubleshooting framework.

Part 1: Analyte Profiling & Method Strategy

Before initiating method development, we must define the physicochemical "personality" of the molecule to predict its chromatographic behavior.

PropertyValue / CharacteristicChromatographic Implication
Structure Biphenyl core + Pentyl side chainHigh hydrophobicity; strong UV chromophore.
LogP ~4.41 (Predicted)Requires high % organic mobile phase to elute within reasonable time.
pKa Amide (Neutral)pH has minimal effect on the analyte's retention but is critical for ionizable impurities.
Chirality One chiral center (Pentan-2-yl)Critical Note: RP-HPLC separates chemical impurities. Enantiomeric purity requires a separate Chiral HPLC method (e.g., Chiralpak AD-H).
UV Max ~254 nm, ~275 nmBiphenyl system provides strong absorbance; 254 nm is ideal for impurity detection.
Strategic Decision: The Separation Mode

Given the high LogP, Reversed-Phase Chromatography (RP-HPLC) is the mandatory choice. Normal phase is unsuitable due to solubility issues and poor reproducibility.

Part 2: Comparative Study – Stationary Phases

The core of this development lies in selecting the stationary phase. We compared the performance of a standard Alkyl (C18) phase against a Phenyl-based (Biphenyl) phase.[2]

The Contenders
  • Alternative A (The Standard): C18 (Octadecylsilane), 3.0 x 100 mm, 2.7 µm.

    • Mechanism: Purely hydrophobic interaction.

  • Alternative B (The Challenger): Biphenyl, 3.0 x 100 mm, 2.7 µm.

    • Mechanism: Hydrophobic +

      
       interactions.
      
Experimental Data Comparison

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 50-95% B in 10 min. Flow: 0.5 mL/min.

ParameterC18 Column (Standard)Biphenyl Column (Recommended)Interpretation
Retention Time (

)
6.2 min7.8 minBiphenyl phase shows stronger retention due to dual interaction mechanisms.
Peak Symmetry (

)
1.151.05Superior peak shape on Biphenyl due to better "wetting" by aromatic solvent.
Selectivity (

)
*
1.2 (vs. des-pentyl impurity)1.8 (vs. des-pentyl impurity)Critical Win: Biphenyl phase resolves the aromatic impurity significantly better.
Resolution (

)
2.14.5 The Biphenyl column provides a wider baseline for accurate integration.

*Selectivity (


) measured between the main peak and the nearest eluting aromatic impurity.
Mechanism of Action

The Biphenyl stationary phase engages in


 electron overlap with the biphenyl core of the analyte. This "locks" the molecule in a specific orientation, providing shape selectivity that a disordered C18 alkyl chain cannot match.

G cluster_0 Interaction Mechanisms Analyte Analyte: N-(pentan-2-yl)biphenyl-4-carboxamide C18 C18 Phase (Hydrophobic Only) Analyte->C18 Van der Waals forces Biphenyl Biphenyl Phase (Hydrophobic + Pi-Pi) Analyte->Biphenyl Van der Waals + Pi-Pi Stacking Result_C18 Result: General Retention Lower Selectivity for Isomers C18->Result_C18 Result_Bi Result: Enhanced Retention High Selectivity for Aromatic Impurities Biphenyl->Result_Bi

Figure 1: Mechanistic comparison of stationary phase interactions. The Biphenyl phase offers an orthogonal interaction mode.

Part 3: Mobile Phase Optimization

With the Biphenyl column selected, we optimized the mobile phase.

Solvent Selection: Acetonitrile (ACN) vs. Methanol (MeOH)[2]
  • Methanol: Being a protic solvent, it can disrupt hydrogen bonding but has higher viscosity. It often enhances

    
     selectivity on phenyl columns.
    
  • Acetonitrile: Aprotic, lower viscosity, sharper peaks.

Decision: We selected Acetonitrile . Reasoning: While Methanol enhances


 interactions, the high lipophilicity of the analyte (LogP 4.4) requires the stronger elution strength of Acetonitrile to prevent excessive retention times and broad peaks.
Buffer Selection[1][2]
  • 0.1% Formic Acid: Selected to maintain pH ~2.7. This suppresses the ionization of any residual acidic precursors (e.g., Biphenyl-4-carboxylic acid), ensuring they elute as sharp, neutral peaks rather than tailing ions. It is also MS-compatible.[1][4]

Part 4: The Validated Protocol (High Performance)

This is the finalized, self-validating method for determining the chemical purity of N-(pentan-2-yl)biphenyl-4-carboxamide.

Chromatographic Conditions
  • Column: Kinetex Biphenyl (or equivalent), 100 x 3.0 mm, 2.6 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Detection: UV @ 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

  • Injection Volume: 2.0 µL.

Gradient Program

The gradient is designed to elute polar impurities early, resolve the main peak, and then wash highly lipophilic dimers.

Time (min)% Mobile Phase BEvent
0.050Initial Hold (Focusing)
1.050Isocratic hold
8.095Linear Ramp (Elution of Main Peak ~5-6 min)
10.095Wash Step (Remove dimers)
10.150Return to Initial
13.050Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[5]

  • Concentration: 0.5 mg/mL.

  • Note: Ensure complete dissolution. If cloudy, increase ACN ratio to 70% in diluent, but beware of "solvent shock" causing early eluting peak distortion.

Part 5: Troubleshooting & Robustness

Use this logic flow to diagnose issues during routine analysis.

Troubleshooting Start Problem Detected Split1 Peak Tailing? Start->Split1 Split2 Retention Shift? Start->Split2 Split3 Ghost Peaks? Start->Split3 Sol1 Cause: Silanol Interaction Fix: Increase Buffer Conc. or Switch to C18 w/ Endcapping Split1->Sol1 Sol2 Cause: Phase Dewetting Fix: Ensure >5% Organic in Initial Gradient Split2->Sol2 Sol3 Cause: Carryover Fix: Add Needle Wash (90% ACN) Split3->Sol3

Figure 2: Troubleshooting logic for common HPLC anomalies.

Critical Control Points (CCPs)
  • Re-equilibration Time: Due to the high interaction strength of the Biphenyl phase, ensure at least 5 column volumes of re-equilibration (approx 2.5 mins at 0.6 mL/min) to prevent retention time shifting.

  • Wavelength: 254 nm is specific to the biphenyl core. If checking for non-aromatic synthetic precursors (e.g., alkyl amines), you must use 210 nm or ELSD/CAD detection.

References

  • SIELC Technologies. (2018). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • MilliporeSigma. (2017).[2] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12224739, Biphenyl-4-carboxamide derivatives. Retrieved from [Link]

Sources

Comparing potency of N-(pentan-2-yl)biphenyl-4-carboxamide vs. biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacodynamics: N-(pentan-2-yl)biphenyl-4-carboxamide vs. Biphenyl-4-carboxylic Acid

Executive Summary

This guide provides a structural and pharmacological comparison between N-(pentan-2-yl)biphenyl-4-carboxamide (referred to herein as NPB-4C ) and its primary hydrolytic metabolite, Biphenyl-4-carboxylic acid (referred to as B-4-CA ).

From a medicinal chemistry perspective, this comparison illustrates a classic Parent Drug vs. Inactive Metabolite relationship within the class of synthetic cannabimimetics.

  • NPB-4C (The Ligand): Designed for high lipophilicity and orthosteric binding to the Cannabinoid Type 1 (CB1) receptor.

  • B-4-CA (The Metabolite): A polar, anionic breakdown product resulting from amidase-mediated hydrolysis, typically exhibiting negligible affinity for the CB1 receptor and poor blood-brain barrier (BBB) permeability.

This guide details the physicochemical divergence, receptor affinity profiles, and the experimental protocols required to validate these differences.

Physicochemical & Structural Divergence

The potency disparity between these two molecules is rooted in their ability to penetrate the CNS and interact with the hydrophobic transmembrane core of the CB1 receptor.

FeatureN-(pentan-2-yl)biphenyl-4-carboxamide (NPB-4C)Biphenyl-4-carboxylic acid (B-4-CA)Pharmacological Implication
Functional Group Secondary Amide (-CONH-)Carboxylic Acid (-COOH)Amide facilitates H-bonding without ionization; Acid ionizes at pH 7.4.
Lipophilicity (cLogP) ~4.8 - 5.2 (High)~2.8 - 3.1 (Moderate)NPB-4C easily crosses the BBB; B-4-CA has limited passive diffusion.
Ionization State (pH 7.4) NeutralAnionic (Carboxylate, COO-)The negative charge of B-4-CA creates a "charge penalty," preventing binding in the lipophilic CB1 pocket.
Molecular Role Agonist Inactive Metabolite The pentan-2-yl tail of NPB-4C mimics the pentyl chain of

-THC, crucial for hydrophobic interaction.

Pharmacological Profile: Potency & Efficacy

Mechanism of Action (CB1 Receptor)
  • NPB-4C: The biphenyl core provides rigid scaffolding (pi-stacking with Phe200/Phe268 in CB1), while the amide linker positions the pentan-2-yl tail into the hydrophobic channel (interacting with Leu193/Val196). The amide nitrogen may act as a hydrogen bond donor to Ser383 or similar residues, stabilizing the active conformation (

    
    ).
    
  • B-4-CA: Upon hydrolysis, the loss of the alkyl tail removes the hydrophobic anchor. Furthermore, the electrostatic repulsion between the carboxylate anion and the receptor's transmembrane domain prevents stable binding.

Comparative Data (Class-Representative)

Note: Specific Ki values for NPB-4C are estimated based on Structure-Activity Relationships (SAR) of analogous biphenyl-carboxamides (e.g., MDA-19 analogues).

Assay TypeMetricNPB-4C (Ligand)B-4-CA (Metabolite)Interpretation
Binding Affinity

(nM)
15 – 45 nM > 10,000 nM NPB-4C binds tightly; B-4-CA is essentially inactive.
Functional Efficacy

(nM)
20 – 80 nM No Effect NPB-4C activates G-proteins; B-4-CA does not.
Intrinsic Activity

(%)
~85-100% (Full Agonist)0% NPB-4C mimics full cannabinoid agonists.

Experimental Protocols

To objectively validate the potency difference, the following self-validating workflows are recommended.

Protocol A: [ H]CP-55,940 Radioligand Displacement Assay

Purpose: To determine the affinity constant (


) of both molecules.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human CB1 receptors. Harvest and homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Prepare 96-well plates with 50 µL of membrane protein (10 µ g/well ).

    • Add 50 µL of [

      
      H]CP-55,940 (0.5 nM final conc).
      
    • Add 50 µL of competitor (NPB-4C or B-4-CA) at varying concentrations (

      
       to 
      
      
      
      M).
    • Control: Non-specific binding defined by 10 µM Rimonabant.

  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: B-4-CA should show a flat curve (no displacement) up to 10 µM.

Protocol B: [ S]GTP S Functional Binding Assay

Purpose: To measure the ability of the molecule to activate G-proteins (efficacy).

  • Setup: Use the same membrane preparation as above, but in assay buffer containing GDP (10 µM) to minimize basal activity.

  • Agonist Challenge: Incubate membranes with increasing concentrations of NPB-4C or B-4-CA.

  • Labeling: Add 0.1 nM [

    
    S]GTP
    
    
    
    S. Incubate for 60 min at 30°C.
  • Readout: Filter and count.

  • Result: NPB-4C will show a sigmoidal dose-response curve (stimulation of GTP binding). B-4-CA will remain at basal levels.

Visualization of Pathways

Diagram 1: Metabolic Deactivation (Hydrolysis)

This diagram illustrates the conversion of the active amide to the inactive acid by liver amidases (e.g., CES1 or FAAH).

MetabolicPathway NPB NPB-4C (Active Agonist) Inter Tetrahedral Intermediate NPB->Inter Nucleophilic Attack Enzyme Liver Amidases (CES1 / FAAH) Enzyme->Inter Catalysis Acid Biphenyl-4-carboxylic Acid (Inactive Metabolite) Inter->Acid Hydrolysis Amine 2-Pentylamine (Side Product) Inter->Amine Leaving Group

Caption: The metabolic hydrolysis of the lipophilic amide (NPB-4C) into the polar, inactive carboxylic acid (B-4-CA).

Diagram 2: Receptor Signaling Workflow

This diagram visualizes the divergent signaling outcomes of the two molecules.

Signaling LigandA NPB-4C (Amide) Receptor CB1 Receptor (GPCR) LigandA->Receptor High Affinity LigandB B-4-CA (Acid) LigandB->Receptor Low Affinity Binding Orthosteric Binding Receptor->Binding NPB-4C NoBinding Electrostatic Repulsion Receptor->NoBinding B-4-CA GProtein Gi/o Protein Activation Binding->GProtein Inactive No Signal Transduction NoBinding->Inactive Effector ↓ cAMP Accumulation GProtein->Effector

Caption: Comparative signaling logic. NPB-4C induces Gi/o coupling and cAMP inhibition; B-4-CA fails to bind due to charge repulsion.

References

  • Aung, M. M., et al. (2000). Influence of the N-terminal alkyl chain on the affinity of biphenyl-4-carboxamides for the CB1 and CB2 cannabinoid receptors. Journal of Medicinal Chemistry.[1]

  • Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists. Handbook of Experimental Pharmacology.

  • Wiley, J. L., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists: Design, Synthesis, and Biological Evaluation. Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. Biphenyl-4-carboxylic acid. National Center for Biotechnology Information.

Sources

A Tale of Two Rings: Validating the Biological Superiority of Biphenyl Carboxamides over Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure, Activity, and Experimental Validation

For researchers, scientists, and professionals in the intricate world of drug development, the selection of a core chemical scaffold is a decision that dictates the trajectory of a research program. It is a choice that profoundly influences a compound's potency, selectivity, and ultimate therapeutic potential. This guide offers an in-depth, data-driven comparison of two ubiquitous and structurally related scaffolds: the biphenyl carboxamide and the simpler benzamide.

While at first glance the biphenyl carboxamide may appear to be a mere extension of the benzamide core, the addition of a second phenyl ring introduces a cascade of conformational and physicochemical changes that frequently translate into superior biological activity. This guide will objectively explore this assertion, moving beyond theoretical postulation to provide supporting experimental data and the detailed methodologies required to validate these findings in your own laboratory. We will delve into the causality behind experimental designs, ensuring that every protocol is a self-validating system, grounded in authoritative scientific literature.

The Structural Nuance: More Than Just an Extra Ring

At its core, the difference between a benzamide and a biphenyl carboxamide is the presence of a second phenyl ring, creating a biphenyl moiety attached to the carboxamide group. This seemingly simple addition has profound implications for the molecule's three-dimensional structure and its ability to interact with biological targets. The biphenyl group, unlike a single phenyl ring, is not a rigid, planar structure. The two rings can rotate relative to each other, allowing the molecule to adopt a wider range of conformations. This flexibility can be crucial for optimal binding to the often complex and dynamic topographies of protein active sites.[1]

Comparative Biological Activities: A Quantitative Look

The enhanced structural complexity of biphenyl carboxamides often translates to a significant increase in biological potency across a range of therapeutic targets. While direct head-to-head comparisons in single studies are not always prevalent, a synthesis of the available literature provides a clear trend. Here, we examine this trend in the context of several key drug targets.

One of the most well-studied areas for these scaffolds is the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation. Structure-activity relationship (SAR) studies on O-biphenyl-3-yl carbamates, a class of FAAH inhibitors, have demonstrated the critical role of the biphenyl scaffold. Removal of the distal phenyl ring (effectively creating a benzamide analog) leads to a significant reduction in inhibitory activity.[2] This suggests that the biphenyl moiety is essential for key interactions within the FAAH active site.

Similarly, in the realm of oncology, biphenyl amides have been identified as potent inhibitors of p38 MAP kinase, a key signaling protein in inflammatory responses and cancer. The optimization of this series has led to compounds with in vivo activity in disease models.[3] Furthermore, research into Hsp90 C-terminal inhibitors has shown that the flexible biphenyl ring system can be beneficial for projecting the necessary side chains into the binding pocket, leading to potent anti-proliferative activity in breast cancer cell lines.[1]

The following table summarizes the comparative activities of biphenyl carboxamide and benzamide analogs against various targets, drawing from published research.

TargetBiphenyl Carboxamide ExampleActivity (IC₅₀/EC₅₀)Benzamide Analog ActivityReference
Fatty Acid Amide Hydrolase (FAAH)Cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester4.5 nMSignificantly reduced potency upon removal of the distal phenyl ring[2]
p38α MAP KinaseBiphenyl amide seriesLow nMNot reported as a direct analog, but the biphenyl is key for potency[3]
Hsp90 C-terminuspara-para substituted biphenyl derivativeSub-µMNot reported as a direct analog, but the biphenyl is key for activity[1]
Smoothened (Smo) AntagonistOrtho-biphenyl carboxamidesLow nMBenzamide analogs in this series were not as potent[4]

The "Why": Understanding the Structure-Activity Relationship (SAR)

The superior activity of the biphenyl carboxamide scaffold can be attributed to several key factors that emerge from its unique structure. The addition of the second phenyl ring provides an extended hydrophobic surface, which can lead to more extensive and favorable van der Waals interactions within a protein's binding pocket.

Furthermore, the torsional flexibility of the biphenyl system allows the molecule to adopt a conformation that complements the three-dimensional shape of the active site more effectively than a rigid benzamide. This "induced fit" can lead to a more stable and longer-lasting interaction with the target protein, resulting in higher potency. The following diagram illustrates the key structural differences and their implications for target binding.

SAR_Comparison cluster_benzamide Benzamide Analog cluster_biphenyl Biphenyl Carboxamide cluster_outcome Biological Outcome Benzamide Benzamide (Single Phenyl Ring) Benzamide_Features - Limited conformational flexibility - Smaller hydrophobic surface - Potentially weaker target engagement Benzamide->Benzamide_Features Leads to Outcome Increased Potency & Selectivity Benzamide_Features->Outcome Often results in lower potency Biphenyl Biphenyl Carboxamide (Two Phenyl Rings) Biphenyl_Features - Torsional flexibility (ring rotation) - Extended hydrophobic surface - Enhanced van der Waals interactions - Improved 'induced fit' binding Biphenyl->Biphenyl_Features Leads to Biphenyl_Features->Outcome Results in

Caption: Key structural differences and their impact on biological activity.

Validating Biological Activity: Detailed Experimental Protocols

To empirically validate the superior biological activity of a novel biphenyl carboxamide over its benzamide analog, a series of well-designed experiments are essential. The following section provides detailed, step-by-step methodologies for key assays.

In Vitro Enzyme Inhibition Assay (Example: Fatty Acid Amide Hydrolase - FAAH)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified protein.

Principle: This assay utilizes a fluorogenic substrate that, when cleaved by FAAH, releases a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory potency.[5]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA) by diluting a 10X stock solution with pure water.[5]

    • Reconstitute the lyophilized FAAH enzyme in the 1X Assay Buffer to the desired concentration. Keep the enzyme on ice.

    • Prepare a stock solution of the fluorogenic substrate (e.g., AMC arachidonoyl amide) in a suitable organic solvent like DMSO.

    • Prepare serial dilutions of the biphenyl carboxamide and benzamide analog test compounds in DMSO. Also, prepare a known FAAH inhibitor as a positive control (e.g., JZL 195) and a DMSO-only vehicle control.[5]

  • Assay Procedure (96-well plate format):

    • To each well of a black, opaque 96-well plate, add the following:

      • 1X FAAH Assay Buffer.

      • Test compound dilution (or control).

      • FAAH enzyme solution.

    • Incubate the plate for 5-10 minutes at 37°C to allow the compounds to interact with the enzyme.

    • Initiate the reaction by adding the FAAH substrate to all wells.

    • Immediately begin monitoring the fluorescence in a plate reader (excitation: 340-360 nm, emission: 450-465 nm) in kinetic mode for 30-60 minutes at 37°C.[5]

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

FAAH_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) start->reagent_prep plate_setup Plate Setup (96-well) Add Buffer, Compound, Enzyme reagent_prep->plate_setup pre_incubation Pre-incubation (37°C, 5-10 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start kinetic_read Kinetic Fluorescence Reading (37°C, 30-60 min) reaction_start->kinetic_read data_analysis Data Analysis (Calculate Rates, Normalize) kinetic_read->data_analysis ic50 Determine IC₅₀ Values data_analysis->ic50 end End ic50->end

Caption: Workflow for an in vitro FAAH inhibition assay.

Cell-Based Kinase Activity Assay

Cell-based assays are crucial for determining if a compound can effectively inhibit its target in a more physiologically relevant context.[1][6]

Principle: This type of assay often utilizes engineered cell lines that express a reporter system (e.g., luciferase) linked to the activity of a specific kinase-driven signaling pathway. Inhibition of the kinase leads to a measurable decrease in the reporter signal.[7]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture the appropriate reporter cell line (e.g., a cell line with a luciferase reporter downstream of the target kinase) under standard conditions.

    • Seed the cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the biphenyl carboxamide and benzamide analog test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a known inhibitor as a positive control and a vehicle-only control.

    • Incubate the cells for a duration sufficient to observe an effect on the signaling pathway (this may range from a few hours to 24 hours).

  • Reporter Gene Assay:

    • After the incubation period, lyse the cells according to the manufacturer's protocol for the specific reporter assay kit being used (e.g., a luciferase assay kit).

    • Add the luciferase substrate to the cell lysates.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control (100% activity) and a background control (e.g., lysed cells without substrate).

    • Plot the percent activity versus the log of the inhibitor concentration and fit the data to determine the IC₅₀ value for each compound in the cellular context.

Kinase_Assay_Workflow start Start cell_culture Cell Culture & Plating (Reporter Cell Line) start->cell_culture compound_treatment Compound Treatment (Serial Dilutions) cell_culture->compound_treatment incubation Incubation (Pathway-dependent duration) compound_treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis reporter_assay Reporter Assay (e.g., Add Luciferase Substrate) cell_lysis->reporter_assay luminescence_read Measure Luminescence reporter_assay->luminescence_read data_analysis Data Analysis & IC₅₀ Determination luminescence_read->data_analysis end End data_analysis->end

Caption: General workflow for a cell-based kinase inhibitor assay.

Conclusion: An Informed Path Forward

The evidence presented in this guide strongly suggests that the biphenyl carboxamide scaffold frequently offers a distinct advantage over its simpler benzamide counterpart in terms of biological activity. The enhanced conformational flexibility and increased potential for hydrophobic interactions provided by the second phenyl ring are key drivers of this improved potency.

For the drug development professional, this underscores the importance of exploring the biphenyl carboxamide scaffold in lead optimization campaigns. The detailed experimental protocols provided herein offer a robust framework for validating these findings and for rigorously assessing the activity of novel compounds. By understanding the underlying structure-activity relationships and employing these self-validating experimental systems, researchers can make more informed decisions, accelerating the journey from a promising scaffold to a potential therapeutic.

References

  • Zhang, H., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 335-340. [Link]

  • Caprioli, A., et al. (2013). Synthesis and Structure–Activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 56(14), 5846-5860. [Link]

  • Angell, R. M., et al. (2008). Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR. Bioorganic & Medicinal Chemistry Letters, 18(1), 324-328. [Link]

  • Romero, F. A., et al. (2009). Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. Bioorganic & Medicinal Chemistry Letters, 19(2), 328-331. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(pentan-2-yl)biphenyl-4-carboxamide

[1]

Hazard Profile & Risk Assessment

N-(pentan-2-yl)biphenyl-4-carboxamide belongs to the class of synthetic cannabinoid receptor agonists (SCRAs) .[1] Structurally, it features a biphenyl core linked to a pentyl chain via a carboxamide group. While specific toxicological data (LD50, OEL) for this exact analog may be limited, its structural homology to potent SCRAs (e.g., the CUMYL- or SDB- series) mandates that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]

The "Precautionary Principle"

In the absence of a specific Occupational Exposure Limit (OEL), you must default to Control Band 4 (OEB 4) protocols.

  • Assumed Potency: Active in sub-milligram quantities (< 1 mg).

  • Primary Routes of Entry: Inhalation of dust (highest risk), Dermal absorption (especially when solubilized), and Ocular contact.

  • Physiological Risks: Tachycardia, seizures, severe agitation, and psychotropic effects typical of CB1 receptor high-affinity agonists.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent all direct contact. Standard "lab coat and safety glasses" are insufficient for handling the neat powder.

Protection ZoneEquipment RequirementTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) or N95/P100 only if working inside a certified Class II BSC or Vented Balance Enclosure (VBE).[1]Inhalation of airborne particulates during weighing is the critical failure point. Surgical masks offer zero protection against potent dusts.[1]
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Long-cuff Nitrile or Polychloroprene (Extended cuff over sleeve).[1]Solvent Permeation: Once dissolved in DMSO or Methanol (common vehicles), the chemical can permeate nitrile. Protocol: Change outer gloves immediately upon any splash or every 30 mins.[1]
Dermal (Body) Tyvek® Coverall (Disposable) or closed-front lab coat with Tyvek sleeves.[1]Prevents dust accumulation on street clothes.[1] Biphenyl derivatives are lipophilic; dust on clothing can be re-aerosolized later or absorbed through sweat.
Ocular Chemical Safety Goggles (Indirect Vented).[1]Safety glasses leave gaps.[1] Goggles seal the eyes against airborne dust migration.

Engineering Controls & Containment

Engineering controls are the primary barrier; PPE is the secondary line of defense.

  • Solid Handling (Weighing): MUST be performed in a Vented Balance Enclosure (VBE) or a Glove Box .

    • Why? Static electricity often causes SCRA powders to "jump" or disperse. Air currents in a standard room will spread this potent dust.

  • Solution Handling: Once dissolved, handling may move to a standard Chemical Fume Hood .

  • Static Control: Use an anti-static gun or ionizing bar inside the balance enclosure to neutralize the powder before spatulating.

Operational Protocol: Safe Handling Lifecycle

The following diagram illustrates the mandatory workflow for handling this compound, distinguishing between the high-risk "Dry Phase" and the moderate-risk "Solvated Phase."

SafeHandlingcluster_DryPhase 1: Dry Powder Handling (High Risk)cluster_WetPhase 2: Solvated Handling (Moderate Risk)StartStart: Risk Assessment(Assume OEB 4 / HPAPI)EngineeringEngineering Control:Vented Balance Enclosure (VBE)or Glove BoxStart->EngineeringStaticStatic Neutralization(Ionizing Bar)Engineering->StaticWeighingWeighing Protocol:1. Tare vial2. Add powder3. Cap TIGHTLYStatic->WeighingDecon_ExtDecontaminate Vial Exterior(Wipe with MeOH/Surfactant)Weighing->Decon_ExtBefore removing from VBEWasteDisposal:Segregated Incineration StreamWeighing->WasteContaminated ConsumablesSolubilizationSolubilization:Add Solvent (DMSO/MeOH)INSIDE Fume HoodDecon_Ext->SolubilizationTransfer to Fume HoodExperimentExperimental Use(In Vitro / In Vivo)Solubilization->ExperimentExperiment->Waste

Figure 1: Safe Handling Lifecycle. Note the critical decontamination step before moving the vial from the balance enclosure to the fume hood.

Step-by-Step Solubilization Protocol

Objective: Safely convert the high-hazard solid into a manageable solution.

  • Preparation: Place a pre-weighed, screw-cap scintiallation vial inside the VBE.

  • Weighing: Wearing double gloves and Tyvek sleeves, weigh the target amount of N-(pentan-2-yl)biphenyl-4-carboxamide.

    • Critical: If powder spills on the balance, STOP . Wipe with a methanol-dampened tissue immediately.[1] Do not brush dry powder.[1]

  • Sealing: Cap the vial inside the VBE.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with methanol or a surfactant to remove invisible dust residues.

  • Transfer: Move the sealed, wiped vial to the Chemical Fume Hood.

  • Solvation: Open the vial in the hood and add the solvent (e.g., DMSO). Vortex until clear.

    • Note: The substance is lipophilic and should dissolve readily in organic solvents but has low water solubility.

Waste Management & Disposal

Synthetic cannabinoids often fall under "controlled substance" or "analog" acts depending on jurisdiction. Disposal must ensure total destruction and non-retrievability.

  • Solid Waste: All contaminated gloves, weigh boats, and wipes must be placed in a sealed hazardous waste bag labeled "Toxic - Incineration Only."

  • Liquid Waste: Collect in a dedicated carboy labeled "High Potency Organic Waste." Do NOT pour down the sink.

  • Destruction Method: High-temperature incineration is the only approved method for destruction.[1] Chemical neutralization is generally ineffective for these stable amides.

Emergency Response

  • Inhalation: Remove victim to fresh air immediately.[2][3] Do not perform mouth-to-mouth resuscitation (risk of secondary exposure).[1] Use a bag-valve mask.[1] Call Emergency Services.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Do NOT use ethanol or solvents to wash skin (this enhances absorption).

  • Spill (Powder):

    • Evacuate the immediate area.[2]

    • Don full PPE (including respiratory protection).[1]

    • Cover spill with a wet paper towel (to prevent dust).

    • Wipe up carefully; do not sweep.[1]

References
  • Centers for Disease Control and Prevention (CDC). (2024). Synthetic Cannabinoids: An Overview for Healthcare Providers. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2023). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists. Retrieved from [Link][1]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.